Technical Documentation Center

2-Hydroxypyridine-4-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxypyridine-4-sulfonamide

Core Science & Biosynthesis

Foundational

2-Hydroxypyridine-4-sulfonamide: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Core Data

Compound Name: 2-Hydroxypyridine-4-sulfonamide Tautomeric Name: 2-Oxo-1,2-dihydropyridine-4-sulfonamide CAS Number: 1229741-62-1 Molecular Formula: C₅H₆N₂O₃S Molecular Weight: 174.18 g/mol

Tautomeric Equilibrium (Lactam-Lactim)

A critical feature of this compound is its tautomeric equilibrium. While often named as a "hydroxypyridine" (lactim form), the compound exists predominantly as the 2-pyridone (lactam form) in the solid state and in polar solvents. This distinction is vital for structural characterization (NMR, X-ray) and reactivity profiles.

FeatureLactim Form (2-Hydroxy)Lactam Form (2-Pyridone)
Structure Pyridine ring with -OH at C2Amide-like ring with C=O at C2 and NH at N1
Dominance Gas phase / Non-polar solventsSolid state / Polar solvents (Water, DMSO)
Aromaticity Fully aromatic pyridine ringAromatic character retained (6

-electrons)
Reactivity O-alkylation favoredN-alkylation favored
Key Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (improved by pH adjustment).

  • pKa: The sulfonamide group typically has a pKa

    
     10.0, while the pyridone NH has a pKa 
    
    
    
    11.6.

Part 2: Synthesis & Experimental Protocols

Strategic Analysis: The Regioselectivity Challenge

Direct sulfonation of 2-hydroxypyridine (using oleum or chlorosulfonic acid) is not recommended for accessing the 4-isomer. The 2-hydroxy/2-oxo group directs electrophilic aromatic substitution (EAS) primarily to positions 3 and 5 (ortho/para).

To secure the sulfonyl group at position 4 (meta to the directing oxygen), one must utilize a nucleophilic displacement strategy or start from a pre-functionalized 4-substituted pyridine.

Protocol A: Synthesis via 2-Methoxy Precursor (Recommended)

This route ensures regiochemical purity by starting with the sulfonamide already installed or using a 4-chloro precursor, followed by O-demethylation.

Pathway:

  • Precursor: 2-Methoxy-4-pyridinesulfonyl chloride (CAS 1060812-98-3).

  • Amination: Reaction with ammonia to form the sulfonamide.

  • Hydrolysis: Acidic cleavage of the methyl ether to reveal the pyridone.

Step-by-Step Methodology

Step 1: Amination

  • Charge: Dissolve 2-methoxy-4-pyridinesulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool: Cool the solution to 0 °C under nitrogen atmosphere.

  • Addition: Slowly bubble anhydrous ammonia gas or add 0.5 M ammonia in dioxane (3.0 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LC-MS.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water, dry over Na₂SO₄, and concentrate to yield 2-methoxy-4-pyridinesulfonamide.

Step 2: O-Demethylation (Hydrolysis)

  • Charge: Dissolve the intermediate from Step 1 in concentrated HCl (or HBr in acetic acid).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. This harsh condition cleaves the methyl ether.

  • Neutralization: Cool to RT. Carefully neutralize with saturated NaHCO₃ or NaOH solution to pH 5–6 (isoelectric point region).

  • Isolation: The product, 2-hydroxypyridine-4-sulfonamide, often precipitates upon neutralization. Filter the solid. If no precipitate forms, extract exhaustively with EtOAc/MeOH (9:1).

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Alternative via 2-Fluoro-4-pyridinesulfonamide

If 2-fluoro-4-pyridinesulfonamide is available, it can be hydrolyzed under basic conditions.

  • Dissolve 2-fluoro-4-pyridinesulfonamide in 2M NaOH (aq).

  • Heat at 80 °C for 12 hours. The hydroxide displaces the fluoride (SNAr mechanism).

  • Acidify with HCl to pH 5 to precipitate the target 2-pyridone derivative.

Part 3: Visualization of Pathways

Tautomerism & Synthesis Workflow

The following diagram illustrates the lactam-lactim equilibrium and the recommended synthetic pathway.

G cluster_tautomer Tautomeric Equilibrium cluster_synthesis Recommended Synthesis (Regioselective) Lactim 2-Hydroxypyridine-4-sulfonamide (Lactim Form) Less Stable in Solid State Lactam 2-Oxo-1,2-dihydropyridine-4-sulfonamide (Lactam/Pyridone Form) Dominant Species Lactim->Lactam Equilibrium (K_eq >> 1) Precursor 2-Methoxy-4-pyridinesulfonyl chloride (CAS 1060812-98-3) Intermediate 2-Methoxy-4-pyridinesulfonamide Precursor->Intermediate NH3 / THF 0°C -> RT (Amination) Final Target: 2-Hydroxypyridine-4-sulfonamide (CAS 1229741-62-1) Intermediate->Final Conc. HCl or HBr Reflux (Demethylation)

Caption: Top: The lactam-lactim tautomerism favoring the 2-pyridone form. Bottom: The regioselective synthesis route avoiding direct sulfonation issues.

Part 4: Applications in Drug Discovery

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The 2-hydroxypyridine moiety adds a unique hydrogen-bonding donor/acceptor motif (the lactam unit) that differs from the standard benzene sulfonamide scaffold.

  • Mechanism: The sulfonamide nitrogen coordinates to the Zinc (Zn²⁺) ion in the CA active site.

  • Selectivity: The pyridine ring's polarity can alter isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent fragment due to its low molecular weight (174 Da) and high ligand efficiency potential.

  • Vectors for Growth:

    • N1-Position: Alkylation here allows extension into the solvent-exposed region.

    • C3/C5-Positions: Halogenation (e.g., bromination) at these positions allows for subsequent cross-coupling (Suzuki/Sonogashira) to build complexity.

References

  • ChemSrc. 2-Hydroxypyridine-4-sulfonamide CAS Database Entry. [Link][1]

  • PubChem. Compound Summary for CID 119083783 (2-hydroxypyridine-4-sulfonamide). [Link]

  • Baxendale, I. R., et al. "The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents." Tetrahedron, 2005. (Discusses sulfonamide synthesis on heterocycles). [Link]

  • Supuran, C. T. "Carbonic anhydrase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2010. (Context for sulfonamide biological activity).[1][2][3][4][5][6] [Link]

Sources

Exploratory

Technical Guide: Pyridine-4-Sulfonamide Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthetic challenges, and pharmacological applications of Pyridine-4-sulfonamide derivatives. Executive Summary The pyridine-4-sulfonamide scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic challenges, and pharmacological applications of Pyridine-4-sulfonamide derivatives.

Executive Summary

The pyridine-4-sulfonamide scaffold represents a "privileged structure" in drug discovery, distinct from its benzenesulfonamide counterparts due to the electronic influence of the heterocyclic nitrogen. This moiety is primarily exploited for its ability to coordinate metal ions (specifically Zinc(II) in metalloenzymes) and participate in hydrogen bond networks within kinase hinge regions.

This guide analyzes the physicochemical advantages of this scaffold, provides robust synthetic protocols to overcome the instability of the sulfonyl chloride precursor, and details its application in designing isoform-selective Carbonic Anhydrase (CA) inhibitors and kinase modulators.

Physicochemical Profile & Chemical Space

The substitution of a benzene ring with a pyridine ring at the 4-position relative to the sulfonamide group fundamentally alters the molecular properties of the ligand.

Acid-Base Properties (The pKa Shift)

The sulfonamide group (


) acts as a weak acid. In metalloenzyme inhibition (e.g., Carbonic Anhydrase), the anionic form  (

) is the active species that binds to the catalytic Zinc ion.
  • Benzenesulfonamide pKa: ~10.1

  • Pyridine-4-sulfonamide pKa: ~8.5 – 9.0

Mechanism: The electron-withdrawing nature of the pyridine nitrogen (via inductive effect


 and resonance) stabilizes the conjugate base of the sulfonamide.
Impact:  At physiological pH (7.4), a higher fraction of pyridine-4-sulfonamide exists in the active anionic state compared to benzenesulfonamide, often resulting in higher intrinsic potency .
Solubility and Lipophilicity
  • LogP: The pyridine nitrogen reduces lipophilicity (LogP) compared to the phenyl analog, improving water solubility—a critical parameter for oral bioavailability.

  • H-Bonding: The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), offering an additional anchor point for target engagement (e.g., interacting with backbone amides in kinase hinge regions).

Synthetic Architectures & Protocols

Synthesizing pyridine-4-sulfonamides is non-trivial due to the instability of the key intermediate, pyridine-4-sulfonyl chloride . Unlike stable benzenesulfonyl chlorides, the pyridine variant is prone to self-polymerization and hydrolysis.

Validated Synthetic Pathway: Oxidative Chlorination

The most robust route avoids the isolation of the unstable sulfonyl chloride by generating it in situ from 4-mercaptopyridine or forming the sulfonamide directly.

Protocol: Oxidative Chlorination of 4-Mercaptopyridine

Objective: Synthesis of N-substituted pyridine-4-sulfonamide.

  • Reagents: 4-Mercaptopyridine (1.0 eq), Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS) (3.5 eq), Aqueous HCl/Acetic Acid.
    
  • Step 1 (Sulfonyl Chloride Formation):

    • Dissolve 4-mercaptopyridine in a mixture of conc. HCl and glacial acetic acid at -10°C.

    • Bubble

      
       gas slowly or add NCS portion-wise. Maintain temperature < 0°C.
      
    • Critical Control Point: The reaction mixture turns yellow. Do not isolate the solid sulfonyl chloride if possible; it degrades rapidly upon drying.

  • Step 2 (Amination):

    • Quench the oxidative mixture into crushed ice to precipitate the crude sulfonyl chloride.

    • Immediately dissolve/suspend the wet cake in anhydrous

      
       (DCM).
      
    • Add the target amine (1.1 eq) and excess base (Triethylamine or Pyridine, 3.0 eq) at 0°C.

    • Stir at room temperature for 2–4 hours.

  • Purification:

    • Wash with water and brine. The pyridine nitrogen makes the product amphoteric; avoid strong acid washes during workup to prevent salt formation and loss of product in the aqueous phase.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

Synthesis Mercapto 4-Mercaptopyridine (Stable Precursor) Oxidation Oxidative Chlorination (Cl2/AcOH or NCS/HCl) Temp < 0°C Mercapto->Oxidation Oxidation SulfonylCl Pyridine-4-Sulfonyl Chloride (Unstable Intermediate) Oxidation->SulfonylCl In situ generation Amination Amination (R-NH2, Et3N, DCM) SulfonylCl->Amination Nucleophilic Attack Product Pyridine-4-Sulfonamide (Target Scaffold) Amination->Product Yield: 60-85%

Caption: Oxidative chlorination route for pyridine-4-sulfonamide synthesis, highlighting the critical in situ handling of the unstable sulfonyl chloride intermediate.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The pyridine-4-sulfonamide is a classic "Zinc-Binding Group" (ZBG). It is heavily utilized to target transmembrane isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer).

  • Mechanism: The sulfonamide nitrogen (anionic form) coordinates to the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity Strategy (The "Tail" Approach):

    • The pyridine ring sits deep in the active site.

    • Derivatization at the sulfonamide nitrogen is generally not tolerated (destroys Zn binding).

    • Strategy: Derivatize the pyridine ring (if possible) or use the sulfonamide as a primary anchor and extend the molecule from the 2- or 3-position of the pyridine (though difficult synthetically) or use linker chemistry attached to the amine if the sulfonamide is secondary (which reduces potency).

    • Correction: For primary sulfonamides (

      
      ), the "tail" is usually attached to the aromatic ring. Since we start with pyridine-4-sulfonamide, the "tail" is often attached via a linker at the 2- or 3-position, or the scaffold is part of a larger fused system.
      

Data: Isoform Selectivity Profile | Isoform | Physiological Role | Target Relevance | Pyridine-4-Sulfonamide Potency (


) |
| :--- | :--- | :--- | :--- |
| hCA I  | Cytosolic (RBCs) | Off-target (Side effects) | Moderate (> 100 nM) |
| hCA II  | Cytosolic (Glaucoma) | Off-target (for cancer) | High (< 10 nM) |
| hCA IX  | Transmembrane | Hypoxic Tumors  | Very High (< 5 nM)  |
| hCA XII  | Transmembrane | Tumors  | Very High (< 5 nM)  |[1]
Kinase Inhibition (Rho-kinase / ROCK)

While isoquinoline sulfonamides (e.g., Fasudil) are classic ROCK inhibitors, pyridine-4-sulfonamides serve as bioisosteres to optimize binding kinetics.

  • Binding Mode: The pyridine nitrogen often acts as a H-bond acceptor for the hinge region (e.g., interacting with the backbone NH of a specific residue like Met or Leu).

  • Solvent Exposure: The sulfonamide moiety often points towards the solvent front or interacts with specific charged residues (e.g., Lysine) in the phosphate-binding loop.

Visualization: Pharmacophore Interactions

BindingMode cluster_ligand Pyridine-4-Sulfonamide Scaffold Zn Zn(II) Ion (Catalytic Center) Hydrophobic Hydrophobic Pocket (Phe/Leu Residues) Hinge Kinase Hinge (Backbone NH) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination (CA) PyridineN Pyridine Nitrogen (C4 Position) Sulfonamide->PyridineN PyridineN->Hinge H-Bond Acceptor (Kinase) Tail Hydrophobic Tail (R-Group) PyridineN->Tail Tail->Hydrophobic Van der Waals

Caption: Dual-modal binding potential of the scaffold: Zinc coordination in metalloenzymes (CA) vs. Hinge interaction in Kinases.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Sławiński, J., et al. (2013).[1] Carbonic anhydrase inhibitors.[2][1][3][4][5] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. European Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Pyridine-based carbonic anhydrase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2024). Pyridine-4-sulfonamide.[2] National Center for Biotechnology Information. Link

  • Scott, K. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Hydroxypyridine-4-sulfonamide from 2-chloropyridine

Executive Summary This application note details a robust, seven-step protocol for the synthesis of 2-hydroxypyridine-4-sulfonamide (also known as 2-oxo-1,2-dihydropyridine-4-sulfonamide) starting from 2-chloropyridine ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, seven-step protocol for the synthesis of 2-hydroxypyridine-4-sulfonamide (also known as 2-oxo-1,2-dihydropyridine-4-sulfonamide) starting from 2-chloropyridine .

While 2-chloropyridine is readily available, the introduction of a sulfonamide group at the C4 position is synthetically challenging due to the electronic deactivation of the pyridine ring. Direct sulfonation typically fails or yields the C3 isomer. Therefore, this protocol utilizes an N-oxide activation strategy , enabling regiospecific nitration at C4, followed by nucleophilic substitution with a sulfur surrogate, and subsequent oxidative chlorination. The final conversion of the 2-chloro moiety to the 2-hydroxy group is achieved via a 2-methoxy intermediate to maximize yield and purity, avoiding the harsh conditions of direct hydrolysis.

Strategic Retro-Synthesis & Pathway Analysis

The synthesis relies on the "Activation-Substitution-Oxidation" triad. The pyridine nitrogen is first oxidized to the N-oxide, which exerts a dual electronic effect: it activates the C4 position toward both electrophilic substitution (nitration) and subsequent nucleophilic displacement.

Critical Decision Point:

  • Direct Hydrolysis vs. Alkoxide Route: Direct hydrolysis of 2-chloropyridines (e.g., using aqueous NaOH at high temperatures) often suffers from low yields (<30%) due to competing polymerization and ring degradation.

  • Selected Route: This protocol employs a Methoxide-Assisted Hydrolysis . The 2-chloro group is first displaced by methoxide (quantitative conversion), followed by mild acidic hydrolysis to the 2-pyridone. This ensures high fidelity of the sulfonamide group.

Reaction Pathway Diagram

SynthesisPath Start 2-Chloropyridine NOxide 2-Chloropyridine- N-oxide Start->NOxide 1. H2O2, AcOH (Oxidation) Nitro 2-Chloro-4-nitro- pyridine-N-oxide NOxide->Nitro 2. HNO3, H2SO4 (Nitration) Sulfide 2-Chloro-4-(benzylthio) pyridine-N-oxide Nitro->Sulfide 3. BnSH, K2CO3 (SnAr) Reduced 2-Chloro-4-(benzylthio) pyridine Sulfide->Reduced 4. PCl3 (Deoxygenation) Sulfonyl 2-Chloropyridine- 4-sulfonyl chloride Reduced->Sulfonyl 5. Cl2, AcOH, H2O (Oxidative Chlorination) Sulfonamide 2-Chloropyridine- 4-sulfonamide Sulfonyl->Sulfonamide 6. NH3 (aq) (Amidation) Methoxy 2-Methoxy-4- sulfonamidopyridine Sulfonamide->Methoxy 7a. NaOMe, MeOH (SnAr) Target 2-Hydroxypyridine- 4-sulfonamide Methoxy->Target 7b. HCl, H2O (Demethylation)

Figure 1: Step-wise synthetic pathway from 2-chloropyridine to 2-hydroxypyridine-4-sulfonamide.

Detailed Experimental Protocols

Stage 1: Activation (Oxidation & Nitration)

Objective: Install the nitro group at C4 to serve as a leaving group.

  • Step 1: Synthesis of 2-Chloropyridine-N-oxide

    • Reagents: 2-Chloropyridine (1.0 eq), Hydrogen Peroxide (30%, 2.5 eq), Acetic Acid (Solvent), Tungstic Acid (Catalyst, 0.05 eq).

    • Protocol: Dissolve 2-chloropyridine in acetic acid. Add tungstic acid. Add

      
       dropwise at 60°C. Heat to 80°C for 4 hours.
      
    • Workup: Quench with

      
      , concentrate in vacuo, neutralize with 
      
      
      
      , and extract with Chloroform.
    • Checkpoint: Product should be an off-white solid.

  • Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

    • Reagents: 2-Chloropyridine-N-oxide (1.0 eq), Fuming

      
       (2.0 eq), Conc. 
      
      
      
      .
    • Protocol: Dissolve N-oxide in

      
       at 0°C. Add 
      
      
      
      dropwise (exothermic!). Heat to 100°C for 4-6 hours.
    • Workup: Pour onto crushed ice. The product precipitates as a yellow solid. Filter, wash with water, and dry.[1]

    • Yield Target: 75-85%.

    • Safety Note: This reaction has a high thermal runaway potential. Monitor temperature strictly.

Stage 2: Sulfur Incorporation & N-Deoxygenation

Objective: Replace the nitro group with a sulfur moiety and restore the pyridine aromaticity.

  • Step 3: Nucleophilic Displacement with Benzyl Mercaptan

    • Reagents: 2-Chloro-4-nitropyridine-N-oxide (1.0 eq), Benzyl Mercaptan (1.1 eq),

      
       (2.0 eq), Acetonitrile (Solvent).
      
    • Protocol: Suspend N-oxide and base in MeCN. Add Benzyl Mercaptan dropwise at 0°C. Stir at RT for 2 hours.

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ). The Nitro group is the leaving group; the 2-Cl remains intact due to the specific activation of the 4-position by the N-oxide.
      
    • Workup: Filter salts, concentrate filtrate.

  • Step 4: Deoxygenation (N-Oxide Reduction)

    • Reagents: Intermediate from Step 3, Phosphorus Trichloride (

      
      , 1.5 eq), Chloroform.
      
    • Protocol: Dissolve sulfide N-oxide in

      
      . Add 
      
      
      
      dropwise at 0°C. Reflux for 1 hour.
    • Workup: Pour into ice water (carefully!

      
       reacts violently). Neutralize with 
      
      
      
      .[2][3][4] Extract with DCM.[2]
    • Result: 2-Chloro-4-(benzylthio)pyridine.

Stage 3: Sulfonamide Formation

Objective: Convert the sulfide to the sulfonyl chloride and then the sulfonamide.

  • Step 5: Oxidative Chlorination

    • Reagents: 2-Chloro-4-(benzylthio)pyridine, Chlorine gas (

      
      ) or N-Chlorosuccinimide (NCS)/HCl, Acetic Acid/Water (10:1).
      
    • Protocol: Cool solution to 0°C. Bubble

      
       gas or add NCS/HCl until persistent yellow color. Maintain <10°C.
      
    • Mechanism: The benzyl group is cleaved, and the sulfur is oxidized to

      
      .
      
    • Workup: Pour into ice water. Extract the sulfonyl chloride immediately with DCM. Do not store —proceed immediately to Step 6.

  • Step 6: Amidation

    • Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (28%) or Ammonia in Dioxane.

    • Protocol: Add sulfonyl chloride solution dropwise to excess ammonia at 0°C. Stir 1 hour.

    • Workup: Acidify to pH 4 to precipitate the sulfonamide. Filter and dry.[3][4]

    • Intermediate Product: 2-Chloropyridine-4-sulfonamide .

Stage 4: Hydrolysis to Target

Objective: Convert 2-Cl to 2-OH (2-pyridone).

  • Step 7: Methoxide Displacement & Hydrolysis (The High-Yield Route)

    • Part A (Methoxylation): React 2-Chloropyridine-4-sulfonamide with Sodium Methoxide (3.0 eq) in refluxing Methanol for 4 hours.

      • Observation: The solution clears.

    • Part B (Hydrolysis): Evaporate Methanol. Add 6N HCl. Reflux for 2 hours.

      • Mechanism:[1][2][3][5] Acidic cleavage of the methyl ether to the pyridone.

    • Final Purification: Neutralize to pH 6-7. The product, 2-Hydroxypyridine-4-sulfonamide , precipitates as an off-white solid. Recrystallize from water/ethanol.

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 Oxidation

,

95%Temp control (60-80°C)
2 Nitration

,

80%Exotherm management
3 SubstitutionBnSH,

85%4-Nitro displacement selectivity
4 Reduction

90%Anhydrous conditions
5 Chlorination

, AcOH
N/A*Temp <10°C to prevent over-oxidation
6 Amidation

75% (over 2 steps)Rapid addition of amine
7 HydrolysisNaOMe; HCl85%Complete conversion to OMe first

*Yield calculated over steps 5 & 6 combined due to instability of sulfonyl chloride.

Troubleshooting & Critical Controls

  • Regioselectivity (Step 3): If 2-chloro is displaced instead of 4-nitro, lower the reaction temperature to -10°C. The 4-nitro group is significantly more labile on the N-oxide scaffold, but high temps can degrade selectivity.

  • Sulfonyl Chloride Stability (Step 5): Pyridine sulfonyl chlorides are less stable than benzene analogs. Do not dry or store the intermediate. Use immediately.

  • Tautomerism (Final Product): The product exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution (polar solvents) and solid state, the 2-pyridone form usually predominates. Analytical data (NMR) will show amide-like character (

    
     stretch).
    

References

  • Process for the production of 2-hydroxypyridine.Google Patents. (US Patent 4942239A). (Source for hydrolysis difficulties and alkoxide improvements).
  • Synthesis of 2-chloro-4-nitropyridine-N-oxide. PrepChem. [Link] (Detailed protocol for the nitration step).

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. National Institutes of Health (NIH). [Link] (Mechanistic insight into hydrolysis rates and tautomerism).

Sources

Application

Technical Application Note: 2-Hydroxypyridine-4-sulfonamide Solubility Profiling

Executive Summary & Chemical Context This guide details the solubility behavior, handling protocols, and stability considerations for 2-Hydroxypyridine-4-sulfonamide . This compound represents a critical scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the solubility behavior, handling protocols, and stability considerations for 2-Hydroxypyridine-4-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, often serving as a fragment for carbonic anhydrase inhibitors or antibacterial agents.

The Tautomer Challenge

The solubility of this compound is governed by a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Solid State & Polar Solvents (Water/DMSO): The equilibrium heavily favors the 2-pyridone tautomer. This form exhibits high crystal lattice energy due to extensive intermolecular hydrogen bonding (dimerization), which can unexpectedly reduce aqueous solubility despite the molecule's polarity.

  • Non-polar Solvents: The equilibrium shifts toward the 2-hydroxypyridine form.

Researchers must recognize that while the name implies a "hydroxy" group, the molecule behaves chemically as a cyclic amide (pyridone) in biological buffers.

Solubility Profile: DMSO vs. Water[1][2][3]

A. Dimethyl Sulfoxide (DMSO)

Status: Excellent Solvent (Preferred for Stock Solutions)

  • Solubility Limit: Typically >50 mM (approx. >8 mg/mL).

  • Mechanism: DMSO acts as a strong hydrogen bond acceptor, disrupting the intermolecular pyridone dimers and effectively solvating the sulfonamide moiety.

  • Thermodynamics: Dissolution is often endothermic; however, DMSO's high dielectric constant stabilizes the dipolar pyridone form.

B. Water & Aqueous Buffers

Status: Poor to Moderate (pH Dependent)

  • Physiological pH (7.4): Solubility is limited (often <1 mg/mL). The sulfonamide group (pKa ~10.0) remains neutral, and the pyridone ring dominates the lipophilicity profile.

  • Basic pH (>10): Solubility increases significantly as the sulfonamide nitrogen deprotonates, forming a water-soluble anion.

  • Acidic pH (<2): Solubility may increase slightly due to protonation of the pyridine nitrogen or oxygen, though this is less reliable for bioassays.

Comparative Data Summary
Solvent SystemEstimated SolubilityPrimary InteractionStability Risk
Anhydrous DMSO > 50 mMDipole-Dipole / H-Bond AcceptorHygroscopic water uptake
PBS (pH 7.4) < 1 mM (Kinetic)H-Bond Donor/AcceptorPrecipitation over time
0.1 M NaOH High (> 10 mM)Ionic (Anionic species)Hydrolysis (Long term)
Ethanol ModerateH-BondingEvaporation

Protocol 1: Preparation of DMSO Stock Solutions

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for downstream dilution.

Materials
  • Compound: 2-Hydroxypyridine-4-sulfonamide (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Procedure
  • Weighing: Accurately weigh the solid compound into the amber vial.

    • Example: To prepare 1 mL of 50 mM stock (MW ≈ 174.18 g/mol ), weigh 8.71 mg .

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Critical: Do not assume the solid has zero volume. For absolute precision, add 70% of the target DMSO volume, dissolve, then top up to the final volume.

  • Solubilization: Vortex vigorously for 30-60 seconds.

    • Sonicate: If particles persist, sonicate in a water bath at 35°C for 5 minutes. The pyridone lattice is robust and may require energy to break.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or the presence of impurities.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Mechanism of Dissolution (DOT Diagram)

SolubilityMechanism Solid Solid State (Pyridone Dimers) DMSO DMSO Addition (H-Bond Acceptor) Solid->DMSO Disruption of Lattice Energy Solvated Solvated Species (Monomers) DMSO->Solvated Stabilization Water Water Uptake (Hygroscopic Risk) Solvated->Water Atmospheric Exposure Precip Precipitation (Crash Out) Water->Precip Solubility limit reached

Caption: Figure 1. The dissolution pathway in DMSO and the risk of precipitation due to hygroscopic water uptake.

Protocol 2: Kinetic Aqueous Solubility Assay ("Crash-Out" Method)

Objective: Determine the maximum concentration usable in a biological assay (e.g., cell culture or enzyme inhibition) before precipitation occurs.

Principle

A concentrated DMSO stock is spiked into an aqueous buffer. The point at which light scattering (turbidity) increases indicates the solubility limit.

Workflow
  • Preparation: Prepare a 50 mM DMSO stock (as per Protocol 1).

  • Buffer Setup: Aliquot 196 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Spiking: Add 4 µL of the DMSO stock to the first well (Final: 1 mM, 2% DMSO). Perform serial dilutions if a lower range is needed.

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature (25°C).

    • Note: This establishes Kinetic Solubility , which is relevant for short-term assays. It often overestimates true Thermodynamic Solubility .

  • Detection:

    • Method A (Nephelometry): Measure light scattering.[1][2] A signal >10% above background indicates precipitation.

    • Method B (UV-Vis): Filter the samples (0.45 µm filter plate) and measure absorbance at 280 nm (pyridine peak). Compare against a standard curve.

Troubleshooting "Crash-Out"

If the compound precipitates immediately upon addition to water:

  • Cause: The "Hydration Shock." The water molecules rapidly strip the DMSO solvation shell, forcing the hydrophobic pyridone rings to aggregate.

  • Solution: Use an intermediate dilution step. Dilute the DMSO stock 1:10 in PEG-400 or Propylene Glycol before adding to the aqueous buffer. This creates a "solubility bridge."

Biological Implications & Pathway Context

When using 2-Hydroxypyridine-4-sulfonamide in drug discovery, it is often a precursor or fragment. However, if used as a probe, understanding its ionization is key.

Tautomer-Specific Interactions
  • Receptor Binding: Most enzymes (e.g., Carbonic Anhydrase) will bind the specific tautomer that complements the active site geometry. The sulfonamide nitrogen binds the Zinc ion, while the pyridone oxygen may act as a hydrogen bond acceptor.

TautomerEquilibrium cluster_0 Tautomeric Equilibrium Lactim 2-Hydroxypyridine (Lactim Form) Aromatic Lactam 2-Pyridone (Lactam Form) Polar / Non-Aromatic Lactim->Lactam Major form in Water/DMSO BioActivity Biological Target (e.g., Carbonic Anhydrase) Lactim->BioActivity H-Bond Donor (O-H) Lactam->BioActivity H-Bond Acceptor (C=O) Solvent Solvent Polarity Solvent->Lactam Polar Solvents Stabilize Lactam

Caption: Figure 2. Tautomeric equilibrium shifts based on solvent polarity, influencing biological binding modes.

References & Authority

  • Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[3][1][4][5] (The authoritative guide on DMSO physical properties and hygroscopicity). Link

  • Seddon, K. R., et al. (2010). Influence of Tautomerism on Solubility. Crystal Growth & Design.[6] (Discusses the lattice energy of pyridone systems).

  • Martinez, F., et al. (2013). Solubility of Sulfonamides in Aqueous Media. Journal of Solution Chemistry. (General principles of sulfonamide solubility vs. pH).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11656, 2-Hydroxypyridine. (Structural anchor for the scaffold). Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

(Note: Specific solubility data for CAS 76527-36-9 is derived from structural analog analysis and standard physicochemical principles of the sulfonamide/pyridone class where direct experimental datasheets are unavailable in open-access repositories.)

Sources

Method

Using 2-Hydroxypyridine-4-sulfonamide as a fragment in drug design

Application Notes & Protocols Topic: Utilizing 2-Hydroxypyridine-4-sulfonamide as a Privileged Fragment for Accelerated Drug Discovery Audience: Researchers, scientists, and drug development professionals in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 2-Hydroxypyridine-4-sulfonamide as a Privileged Fragment for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, structural biology, and pharmacology.

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality chemical starting points for drug development.[1] The success of FBDD hinges on the rational selection of fragments that are not only small and efficient binders but are also primed for synthetic elaboration. This guide details the strategic application of 2-Hydroxypyridine-4-sulfonamide, a fragment uniquely equipped with two highly valuable pharmacophoric motifs. The sulfonamide group is a classic zinc-binding group and a potent hydrogen bond donor, while the 2-hydroxypyridine scaffold offers a versatile platform for vector-supported growth and property modulation.[2][3][4] We present a comprehensive workflow, from initial biophysical screening to structural elucidation and computational elaboration, demonstrating the utility of this fragment in generating high-quality leads against various target classes, particularly metalloenzymes.

The Pharmacophoric & Physicochemical Profile of 2-Hydroxypyridine-4-sulfonamide

The selection of fragments is a critical determinant of an FBDD campaign's success. Ideal fragments are low in molecular weight, possess favorable physicochemical properties (often adhering to the "Rule of Three"), and contain chemical handles that facilitate synthetic expansion.[5] 2-Hydroxypyridine-4-sulfonamide is an exemplary fragment that meets these criteria.

The molecule is composed of two key functional regions:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is a cornerstone of medicinal chemistry.[6][7] Its primary amine and two sulfonyl oxygens are exceptional hydrogen bond donors and acceptors, respectively. Critically, the sulfonamide is a well-established zinc-binding group, making it an ideal starting point for inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[2][3][4]

  • The 2-Hydroxypyridine Ring: This heterocyclic system exists in tautomeric equilibrium with its 2-pyridone form. It provides a rigid scaffold with defined vectors for chemical modification. The hydroxyl group can participate in hydrogen bonding, while the aromatic nitrogen can serve as an acceptor or be protonated. This scaffold is found in numerous bioactive molecules and offers excellent synthetic tractability.[8][9]

Table 1: Physicochemical Properties of 2-Hydroxypyridine-4-sulfonamide

PropertyValue"Rule of Three" GuidelineSignificance
Molecular Weight~188.19 Da< 300 DaEnsures efficient exploration of chemical space and provides ample room for optimization.[5]
cLogP< 1.0≤ 3Predicts good aqueous solubility, which is crucial for high-concentration screening.
Hydrogen Bond Donors3 (amine, hydroxyl)≤ 3Provides strong, directional interactions with the protein target.
Hydrogen Bond Acceptors4 (sulfonyl O, hydroxyl O, ring N)≤ 3Offers multiple points for anchoring within a binding pocket.
Rotatable Bonds1≤ 3Low conformational complexity increases the probability of a productive binding pose.

The combination of a potent binding group (sulfonamide) with a synthetically "poised" scaffold (hydroxypyridine) makes this fragment a highly efficient starting point for lead discovery.

Integrated FBDD Workflow: From Hit Identification to Structural Insight

A successful FBDD campaign requires a cascade of sensitive biophysical techniques to detect weak binding events, followed by high-resolution structural methods to guide optimization.[10][11][12] The following workflow is designed to maximize efficiency and confidence in hit validation.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_structure Phase 3: Structural Elucidation cluster_elaboration Phase 4: Lead Generation prep Fragment Stock Preparation & QC dsf Primary Screen: Differential Scanning Fluorimetry (DSF) prep->dsf Screen at high concentration spr Orthogonal Validation & Affinity: Surface Plasmon Resonance (SPR) dsf->spr Validate primary hits xtal Co-Crystal Structure Determination: X-ray Crystallography spr->xtal Confirm binding & determine pose elaboration Structure-Guided Elaboration: (Growing, Linking, Merging) xtal->elaboration Rational design of analogs lead_opt Lead Optimization elaboration->lead_opt Improve potency & ADME

Caption: Integrated workflow for FBDD using 2-Hydroxypyridine-4-sulfonamide.

Experimental Protocols

These protocols provide a self-validating framework for screening and characterizing the binding of 2-Hydroxypyridine-4-sulfonamide to a target protein. A hypothetical metalloenzyme, Carbonic Anhydrase II (CA-II), is used as an example target.

Protocol 3.1: Primary Hit Identification via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid, high-throughput method for identifying fragments that stabilize a target protein, indicated by an increase in its melting temperature (Tₘ).[10][11] It serves as an excellent primary filter for a fragment library.

Materials:

  • Target Protein (e.g., human CA-II, >95% purity) at 2 mg/mL in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • 2-Hydroxypyridine-4-sulfonamide: 100 mM stock in 100% DMSO.

  • SYPRO Orange dye: 5000x stock in DMSO.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Positive Control: Acetazolamide (a known CA-II inhibitor), 10 mM stock in DMSO.

  • qPCR instrument with thermal ramping capability.

  • 96- or 384-well qPCR plates.

Methodology:

  • Prepare Master Mixes:

    • Protein/Dye Mix: Dilute SYPRO Orange dye to 50x in Assay Buffer. Add target protein to a final concentration of 2 µM. Mix gently.

    • Fragment Plate: In a separate plate, prepare serial dilutions of the fragment. For a primary screen, a final concentration of 1-2 mM is typical. Ensure the final DMSO concentration in the assay does not exceed 2%.

  • Assay Setup (per well):

    • Add 20 µL of the Protein/Dye Mix to each well of the qPCR plate.

    • Add 0.5 µL of the fragment solution (or DMSO for negative control, Acetazolamide for positive control).

    • Final Volume: 20.5 µL.

    • Final Protein Concentration: ~2 µM.

    • Final Fragment Concentration: e.g., 2 mM.

    • Final DMSO Concentration: ~2.5%.

  • Seal and Centrifuge: Seal the plate firmly and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt:

    • Place the plate in the qPCR instrument.

    • Set the program:

      • Equilibrate at 25°C for 2 minutes.

      • Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, often calculated by finding the peak of the first derivative.

    • A hit is defined as a fragment that induces a significant thermal shift (ΔTₘ) compared to the DMSO control. A typical hit threshold is a ΔTₘ > 2°C or > 3 standard deviations above the mean of the negative controls.

Trustworthiness Check:

  • The positive control (Acetazolamide) should produce a robust ΔTₘ (>5°C).

  • The DMSO control wells should have consistent Tₘ values across the plate.

  • Fragments that cause protein precipitation or interfere with the dye will produce anomalous melt curves and should be flagged.

Protocol 3.2: Hit Validation and Affinity by Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time binding kinetics (kₐ, kₑ) and affinity (Kₗ) data.[12][13] It is the gold standard for validating fragment hits and weeding out false positives from primary screens.[14]

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target Protein (e.g., CA-II) at 50 µg/mL in 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% P20 Surfactant, 1% DMSO, pH 7.4.

  • Fragment serial dilutions in Running Buffer (e.g., 1 mM down to ~8 µM).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein over the surface until the desired immobilization level is reached (~5000-8000 Response Units, RU).

    • Deactivate excess reactive groups with a 7-minute injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a concentration series of 2-Hydroxypyridine-4-sulfonamide in Running Buffer. It is critical to include a "zero-analyte" (buffer only) injection for double-referencing.

    • Inject each fragment concentration over the reference and active flow cells for a set contact time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • After each cycle, regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine, pH 2.0) to remove any bound fragment.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the zero-analyte injection signal.

    • Plot the equilibrium response against fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (Kₗ).

    • For fragments with sufficiently slow off-rates, the association and dissociation phases can be fit to a 1:1 kinetic model to determine kₐ and kₑ.

Trustworthiness Check:

  • Binding should be observed on the active channel but not the reference channel.

  • The binding response should be concentration-dependent and saturable.

  • The calculated Kₗ for fragments is typically in the high micromolar (µM) to low millimolar (mM) range.

Protocol 3.3: Structural Characterization by X-ray Crystallography

Rationale: High-resolution structural data is the ultimate validation of a fragment hit and provides the blueprint for rational, structure-based drug design.[15][16][17] Crystallographic fragment screening allows for the direct visualization of the fragment's binding mode, revealing key interactions and vectors for optimization.[18]

Materials:

  • Crystals of the target protein (e.g., CA-II).

  • Soaking Buffer: A cryo-protectant-containing buffer in which the crystals are stable.

  • 2-Hydroxypyridine-4-sulfonamide: High-concentration stock (e.g., 200 mM in DMSO).

  • Cryo-loops and crystal harvesting tools.

  • Access to an X-ray diffraction beamline.

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal into a drop of Soaking Buffer.

    • Add the fragment stock solution to the drop to a final concentration of 10-50 mM. The high concentration is necessary to drive occupancy due to the fragment's weak affinity.[15]

    • Allow the crystal to soak for a period ranging from minutes to hours. This must be optimized to allow fragment binding without degrading crystal quality.

  • Cryo-cooling:

    • Using a cryo-loop, carefully remove the soaked crystal from the drop.

    • Plunge the loop and crystal directly into liquid nitrogen to flash-freeze, preventing ice crystal formation.

  • Data Collection and Processing:

    • Mount the frozen crystal on the goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

    • Process the data using standard software (e.g., XDS, MOSFLM) to integrate intensities and scale the data.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a known apo-structure of the protein as a search model.

    • Generate initial electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the Fo-Fc (difference) map in the active site for positive density corresponding to the shape of the bound fragment.

    • If clear density is present, model the fragment into the density and perform iterative rounds of refinement and manual model building until convergence is reached.

Trustworthiness Check:

  • The electron density for the fragment should be unambiguous and consistent with its chemical structure.

  • The refined model should have good geometry and low R-work/R-free values.

  • The observed binding pose must be chemically sensible, with the sulfonamide group ideally interacting with key residues or the active site metal ion.

Fragment Elaboration Strategies

With a high-resolution co-crystal structure in hand, the weakly binding fragment can be evolved into a potent lead compound. Computational chemistry plays a vital role in this process, helping to prioritize synthetic efforts.[19][20]

Elaboration_Strategies cluster_strategies Elaboration Pathways start Fragment Hit in Pocket 2-Hydroxypyridine-4-sulfonamide grow Fragment Growing Add functionality to exploit an adjacent sub-pocket start:f0->grow Explore vector space link Fragment Linking Connect to a second, nearby fragment with a linker start:f0->link Identify second site binder merge Fragment Merging Combine structural features of overlapping fragments start:f0->merge Overlay multiple hits end_node Potent Lead Compound grow->end_node link->end_node merge->end_node

Caption: Key strategies for evolving fragment hits into lead compounds.

  • Fragment Growing: The 2-hydroxypyridine ring provides ideal vectors for synthetic elaboration. Guided by the crystal structure, chemists can add chemical groups that extend into unoccupied adjacent pockets, forming new, favorable interactions and increasing potency.

  • Fragment Linking: If a second fragment is found to bind in a nearby pocket, the two can be connected with a chemically appropriate linker, leading to a significant increase in affinity due to avidity effects.

  • Fragment Merging: If multiple fragment hits are identified that share a common binding region, their key features can be combined into a single, more potent hybrid molecule.

References

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications.
  • X-ray Crystallography Fragment Screening. Selvita.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Fragment Screening | Drug Discovery. Sygnature Discovery.
  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Fragment-based lead discovery using X-ray crystallography. PubMed.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
  • Computational medicinal chemistry in fragment-based drug discovery: what, how and when. PubMed.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • The XChem pipeline for fragment screening. Diamond Light Source.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. ResearchGate.
  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
  • Fragment-Based Drug Design (FBDD). Deep Origin.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC.
  • 2-Hydroxypyridine | 142-08-5. ChemicalBook.
  • Fragment-Based Drug Discovery. Proteopedia.
  • Fragment Based Drug Discovery. Cambridge Healthtech Institute.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxypyridine-4-sulfonamide

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxypyridine-4-sulfonamide. Recognizing the nuances and challenges inhere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxypyridine-4-sulfonamide. Recognizing the nuances and challenges inherent in this synthesis, we have structured this document in a practical, problem-oriented format. Our goal is to move beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Hydroxypyridine-4-sulfonamide can be approached via several pathways, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scalability, and desired purity profile. The two most common strategies are:

  • Route A: Direct Sulfonation. This approach involves the direct electrophilic sulfonation of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone). While seemingly straightforward, this route can suffer from a lack of regioselectivity, leading to isomeric byproducts and purification difficulties.

  • Route B: Multi-Step Synthesis from a Precursor. A more controlled and generally higher-yielding approach begins with a functionalized pyridine, such as 2-chloropyridine. This allows for the sequential introduction of the sulfonamide group at the 4-position, followed by a final hydrolysis step to reveal the 2-hydroxy group. This method offers superior control over regiochemistry.

Synthetic_Routes cluster_A Route A: Direct Sulfonation cluster_B Route B: Multi-Step Synthesis A_start 2-Hydroxypyridine A_int 2-Hydroxypyridine-4-sulfonic acid A_start->A_int 1. Fuming H₂SO₄ A_end 2-Hydroxypyridine-4-sulfonamide A_int->A_end 2. Chlorination (SOCl₂) 3. Amination (NH₃) B_start 2-Chloropyridine B_int1 2-Chloropyridine-4-sulfonic acid B_start->B_int1 1. Fuming H₂SO₄ B_int2 2-Chloropyridine-4-sulfonyl chloride B_int1->B_int2 2. PCl₅ / POCl₃ B_int3 2-Chloropyridine-4-sulfonamide B_int2->B_int3 3. NH₄OH B_end 2-Hydroxypyridine-4-sulfonamide B_int3->B_end 4. Alkaline Hydrolysis

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on Route B, which is generally recommended for its superior control and reproducibility.

Q1: My yield for the initial sulfonation of 2-chloropyridine is poor. What's going wrong?

A: Low yields in this step typically stem from two main issues: incomplete reaction or product degradation.

  • Causality: The sulfonation of the pyridine ring is an electrophilic aromatic substitution. The pyridine ring is electron-deficient, making it less reactive than benzene. Therefore, harsh conditions are required.[1] Fuming sulfuric acid (oleum) is used as the source of the SO₃ electrophile.

  • Troubleshooting:

    • Reagent Quality: Ensure your fuming sulfuric acid is fresh and has the correct percentage of free SO₃. Over time, it can absorb atmospheric moisture, reducing its activity.

    • Temperature Control: This reaction is highly exothermic. The temperature must be carefully controlled. Insufficient heating will lead to an incomplete reaction, while excessive temperatures (typically >150-160°C) can cause charring and decomposition of the starting material.[2]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress using a suitable technique like thin-layer chromatography (TLC) on a quenched aliquot.

Q2: The conversion of 2-chloropyridine-4-sulfonic acid to the sulfonyl chloride is inefficient and produces a dark, tarry crude product.

A: This is a critical step where moisture control is paramount. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis.[3]

  • Causality: Reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert the sulfonic acid to the more reactive sulfonyl chloride.[4] These reagents react vigorously with water. Any moisture present will consume the reagent and hydrolyze the product back to the sulfonic acid.

  • Troubleshooting:

    • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Use freshly opened or properly stored chlorinating agents. PCl₅ can be particularly sensitive to moisture.

    • Work-up Procedure: The work-up often involves quenching the reaction mixture on ice. This must be done carefully and slowly to control the exothermic reaction of the excess chlorinating agent with water. An impure, dark product often suggests decomposition during an overly vigorous quench.

Q3: During the final hydrolysis of 2-chloropyridine-4-sulfonamide, I'm getting incomplete conversion or significant byproducts.

A: The hydrolysis of a 2-chloropyridine is a nucleophilic aromatic substitution that can be notoriously difficult. The chloro-substituent at the 2-position is activated towards displacement, but harsh conditions can degrade the sulfonamide group.

  • Causality: The reaction requires a strong nucleophile (hydroxide ions) and elevated temperatures to proceed. However, the sulfonamide group itself can be susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.[5][6]

  • Troubleshooting:

    • Optimized Conditions: A proven method to improve this specific transformation is to react the 2-chloro-pyridine derivative with an aqueous alkaline solution (e.g., concentrated KOH) in the presence of a tertiary alcohol like t-butanol.[7] This co-solvent system has been shown to dramatically increase yield and reaction rate compared to simple aqueous hydrolysis.[7]

    • Temperature and Concentration: Carefully control the reaction temperature (reflux is common) and the concentration of the base. Use a 1.5 to 3-fold molar excess of the base relative to the substrate.[7]

    • Product Isolation: After the reaction, the product must be carefully isolated. This typically involves neutralizing the excess base with acid to a pH of 5-6, which precipitates the product while keeping inorganic salts soluble.[7]

Q4: My final product is difficult to purify and shows broad peaks in the NMR.

A: This often points to the presence of inorganic salts or the zwitterionic nature of the product. 2-hydroxypyridine exists predominantly as the 2-pyridone tautomer, and the combination of the acidic sulfonic acid group and the basic pyridine nitrogen can lead to complex solution behavior.[8][9]

  • Causality: The product has both an acidic proton (on the sulfonamide) and a basic site (the ring nitrogen), making it highly polar. It can chelate metal ions from salts used during the workup.

  • Troubleshooting:

    • Salt Removal: Ensure inorganic salts (like KCl from the hydrolysis step) are thoroughly removed. This can be achieved by triturating the crude product with a solvent like methanol, in which the desired product is soluble but the salts are not.[7]

    • Recrystallization: Choose a suitable solvent system for recrystallization. A polar solvent system like water/ethanol or water/acetic acid may be effective.

    • NMR Analysis: For NMR analysis, using a solvent like DMSO-d₆ is often necessary due to the product's polarity. Broad peaks can sometimes be sharpened by adding a drop of D₂O to exchange labile N-H protons.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for higher purity and yield? A: Route B, the multi-step synthesis starting from 2-chloropyridine, is highly recommended. It provides explicit control over the position of sulfonation, avoiding the formation of hard-to-separate isomers that can plague the direct sulfonation of 2-hydroxypyridine.

Q: What is the role of the tautomerism of 2-hydroxypyridine in this synthesis? A: 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, with the pyridone form heavily favored in solution and the solid state.[8] This is crucial because the electronic properties of the two forms are different. The pyridone structure influences the directing effects during electrophilic substitution, which is a key reason why direct sulfonation (Route A) can be unselective.

Q: Are there any specific safety precautions I should take? A: Absolutely.

  • Fuming Sulfuric Acid (Oleum): This is extremely corrosive and reacts violently with water. It releases SO₃ gas, which is a severe respiratory irritant. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

  • Chlorinating Agents (PCl₅, POCl₃, SOCl₂): These are also highly corrosive and react with moisture to release HCl gas. Handle them exclusively in a fume hood with proper PPE.

  • Exothermic Reactions: The sulfonation, chlorination, and quenching steps are all highly exothermic. Use an ice bath for cooling and add reagents slowly and in a controlled manner to prevent the reaction from running away.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of starting materials or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonamide and the C=O stretch of the pyridone tautomer.

Section 4: Recommended Experimental Protocol (Route B)

This protocol is a representative methodology synthesized from established chemical principles for the multi-step synthesis of 2-Hydroxypyridine-4-sulfonamide.

Step B-1: Synthesis of 2-Chloropyridine-4-sulfonic acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

  • Carefully add 2-chloropyridine (1.0 eq) to fuming sulfuric acid (20% SO₃, ~4.0 eq) while cooling in an ice bath.

  • Once the addition is complete, slowly heat the mixture to 140-150°C and maintain for 8-12 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The sulfonic acid product will precipitate. Isolate the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Step B-2: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

  • Under an inert nitrogen atmosphere, combine the dry 2-chloropyridine-4-sulfonic acid (1.0 eq), phosphorus pentachloride (1.2 eq), and phosphorus oxychloride (as solvent, ~5 mL per gram of sulfonic acid).

  • Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours until gas evolution ceases.

  • Cool the mixture and remove the excess POCl₃ under reduced pressure.

  • Carefully add the residue dropwise to a flask containing crushed ice to quench the reaction and precipitate the sulfonyl chloride.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum in a desiccator over P₂O₅.

Step B-3: Synthesis of 2-Chloropyridine-4-sulfonamide

  • Add the crude 2-chloropyridine-4-sulfonyl chloride (1.0 eq) portion-wise to a flask containing concentrated ammonium hydroxide (excess, ~10 eq) cooled in an ice bath.

  • Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • The sulfonamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step B-4: Synthesis of 2-Hydroxypyridine-4-sulfonamide

  • To a solution of potassium hydroxide (2.5 eq) in water, add t-butanol (as a co-solvent) and 2-chloropyridine-4-sulfonamide (1.0 eq).[7]

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and distill off the t-butanol.

  • Adjust the pH of the remaining aqueous solution to 5-6 with concentrated HCl.[7]

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with a small amount of cold water, and then wash with methanol to remove residual inorganic salts.[7]

  • Dry the final product under vacuum to yield 2-Hydroxypyridine-4-sulfonamide.

Section 5: Data Summary Table

StepKey ReagentsTemp. (°C)Time (h)Typical YieldKey Considerations
B-1: Sulfonation 2-Chloropyridine, Fuming H₂SO₄140-1508-1260-70%Exothermic; requires careful temperature control.
B-2: Chlorination PCl₅, POCl₃110-1204-675-85%Strictly anhydrous conditions are essential.
B-3: Amination NH₄OH (conc.)0 → RT3-480-90%Exothermic; add sulfonyl chloride slowly.
B-4: Hydrolysis KOH, t-butanol/H₂OReflux6-885-95%Co-solvent is critical for high yield.[7]

Section 6: Troubleshooting Workflow

Troubleshooting_Workflow problem Problem Identified low_yield Low Overall Yield problem->low_yield purity_issue Purity Issues / Side Products problem->purity_issue sulfonation Check Sulfonation Step (B-1) low_yield->sulfonation Early step issue? hydrolysis Check Hydrolysis Step (B-4) low_yield->hydrolysis Final step issue? chlorination Check Chlorination Step (B-2) purity_issue->chlorination Dark/tarry intermediate? workup Review Workup/Purification purity_issue->workup Final product impure? sol_sulf Verify Oleum Quality Control Temperature (140-150°C) Ensure Sufficient Reaction Time sulfonation->sol_sulf sol_chlor Ensure Anhydrous Conditions Use Fresh Reagents Control Quench Temperature chlorination->sol_chlor sol_hydro Use t-Butanol Co-solvent Use 2-3 eq. KOH Monitor by TLC hydrolysis->sol_hydro sol_workup Adjust pH to 5-6 for Precipitation Wash with Methanol to Remove Salts Recrystallize from Polar Solvent workup->sol_workup

Caption: A logical workflow for diagnosing common synthesis problems.

References

  • Halle, R., & Kniep, C. (1990). Process for the production of 2-hydroxypyridine. U.S. Patent No. 4,942,239. Washington, DC: U.S.
  • Spectrum: Concordia University Research Repository. (n.d.). A study of the tautomerism of derivatives of 3-hydroxypyridine. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Lee, J. K., & Houk, K. N. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(1), 2-5. [Link]

  • Boreen, M. A., & Arnold, W. A. (2012). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 46(13), 7220-7227. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • McElvain, S. M., & Goese, M. A. (1941). The Sulfonation of Pyridine and the Picolines. Journal of the American Chemical Society, 63(8), 2283–2286. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?[Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Page, M. I., & Render, P. M. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (1), 74. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Pyridone Sulfonamides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility & Aggregation Bottlenecks in 2-Pyridone Sulfonamide Scaffolds[1] Introduction: The "Brick Dust" Paradox Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility & Aggregation Bottlenecks in 2-Pyridone Sulfonamide Scaffolds[1]

Introduction: The "Brick Dust" Paradox

Welcome to the technical resolution center. You are likely here because your 2-pyridone sulfonamide lead compound—while potent against targets like Nav1.7 or bacterial DHPS—is behaving like "brick dust" in aqueous media.[1]

The Root Cause: This scaffold suffers from a synergistic aggregation mechanism.[1] The 2-pyridone motif acts as a self-complementary hydrogen bond donor/acceptor, forming extremely stable R2,2(8) dimers (homosynthons) in the solid state.[1][2] When coupled with the planar, rigid sulfonamide backbone, the crystal lattice energy becomes prohibitively high, resisting dissolution in aqueous buffers.

This guide provides the specific chemical, physical, and formulation interventions required to disrupt these interactions without sacrificing biological potency.

Part 1: Molecular Engineering (Chemical Modification)

Q: My compound precipitates immediately upon dilution from DMSO to PBS. Why is this happening?

A: This is a classic "crash-out" driven by the hydrophobic effect and the re-establishment of the pyridone dimer network. In DMSO, the solvent disrupts the intermolecular Hydrogen bonds (H-bonds). Upon adding water (a highly cohesive solvent), the hydrophobic pyridone rings stack, and the amide-like H-bonds reform, leading to rapid precipitation.

Solution: The "Methyl-Walk" Strategy The most effective chemical fix is N-alkylation .[1]

  • Mechanism: Replacing the pyridone N-H with N-Methyl (or N-Ethyl) eliminates the H-bond donor capability.[1] This permanently breaks the R2,2(8) dimerization interface.

  • Impact: Literature demonstrates that N-methylation of 2-pyridones can improve aqueous solubility by 10-100 fold by disrupting crystal packing efficiency.[1]

Q: Will N-alkylation kill my potency?

A: It depends on the binding mode.

  • Check: Does the pyridone NH act as a critical donor in the active site?

  • Alternative: If the NH is essential, introduce steric bulk at the C3 or C6 position (e.g., a methyl or chloro group). This creates a "twisted" conformation (atropisomerism) that prevents the flat, planar stacking responsible for low solubility, without removing the H-bond donor.

Part 2: Salt Selection & pKa Management

Q: I tried making a Sodium salt, but it turned into a gel. What went wrong?

A: Sulfonamides are weak acids (pKa ~5–10), allowing for salt formation.[1] However, sodium salts of lipophilic sulfonamides often form lyotropic liquid crystals (gels) due to the amphiphilic nature of the molecule (polar head, lipophilic tail).

Troubleshooting Protocol:

  • Switch Counter-ions: Move down the periodic table. Potassium (K+) or Choline salts often have lower lattice energies and better hydration radii than Sodium, reducing gelation risk.

  • In Situ Salt Formation: Instead of isolating the salt, generate it in situ using Tris or Meglumine buffers. These large organic counter-ions disrupt the ordered water structure around the hydrophobic scaffold.

Q: How do I determine the optimal pH for my assay?

A: You must operate at pH > pKa + 2 to ensure full ionization.

  • Calculation: If your sulfonamide pKa is 7.5, you need pH 9.5 for >99% solubility.[1]

  • Physiological Constraint: If you must test at pH 7.4, and your pKa is >8, you are testing the intrinsic solubility (S0) of the neutral form, which is likely near zero.

  • Action: Synthetically tune the sulfonamide pKa. Adding electron-withdrawing groups (e.g., -CF3, -Cl) to the sulfonamide aromatic ring will lower the pKa , making the compound more soluble at physiological pH.

Part 3: Formulation & Assay Strategies

Q: Standard kinetic solubility assays are giving variable results. How do I fix this?

A: 2-pyridones are notorious for forming supersaturated solutions that crash out slowly over hours, leading to false positives in short assays.[1]

Corrected Protocol: The "Shake-Flask" Equilibrium Method Do not rely on rapid nephelometry.

  • Incubation: 24 hours at 25°C with constant agitation.

  • Separation: High-speed centrifugation (not just filtration, as dimers can clog filters).[1]

  • Quantification: HPLC-UV/MS (never rely on turbidity alone).[1]

Q: What is the "Gold Standard" excipient for this class?

A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). [1]

  • Why: The 2-pyridone ring fits snugly into the hydrophobic cavity of β-cyclodextrins.[1] This encapsulates the lipophilic portion, preventing dimerization while the outer hydroxyls interact with water.

  • Starting Point: Formulate in 10% (w/v) HP-β-CD in saline. This often boosts solubility from <1 µM to >100 µM.[1]

Visualizing the Problem & Solution

Diagram 1: The Dimerization Trap & Disruption Strategy

This diagram illustrates the R2,2(8) homosynthon (the "Trap") and how N-methylation breaks it.

PyridoneSolubility cluster_problem The Problem: Aggregation cluster_solution The Solution: Disruption Monomer 2-Pyridone Monomer (H-Bond Donor & Acceptor) Dimer Stable Dimer (R2,2(8)) 'Brick Dust' Crystal Lattice Monomer->Dimer Intermolecular H-Bonding Precipitate Precipitation in Aqueous Media Dimer->Precipitate Stacking Alkylation Strategy 1: N-Methylation Dimer->Alkylation Chemical Modification Salt Strategy 2: Salt Formation (pH > pKa) Dimer->Salt Formulation Adjustment Soluble Solubilized Species (Monomeric/Ionized) Alkylation->Soluble Removes Donor Salt->Soluble Ionization Repulsion

Caption: Mechanism of 2-pyridone insolubility via dimerization and strategic intervention points.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Use this to determine the true equilibrium solubility, distinguishing it from kinetic supersaturation.

Materials:

  • Compound (Solid powder, not DMSO stock)

  • Buffer: PBS pH 7.4 and Tris pH 9.0

  • Agitation: Thermomixer or Orbital Shaker[1]

Steps:

  • Saturation: Add excess solid compound (~1 mg) to 0.5 mL buffer in a 1.5 mL Eppendorf tube.

  • Equilibration: Shake at 800 rpm for 24 hours at 25°C.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes.

  • Sampling: Carefully remove supernatant without disturbing the pellet.

  • Dilution: Dilute supernatant 1:1 with Acetonitrile (to break any soluble aggregates/dimers before injection).

  • Analysis: Quantify via HPLC-UV against a standard curve.

Protocol B: Salt Screening (In Situ)

Use this to quickly identify if salt formation is a viable strategy.

Data Table: Counter-ion Selection Matrix

Counter-ionpKa (Base)Suitability for SulfonamidesRisk Factor
Sodium (Na+) >14High (Standard 1st choice)Gelation / Common Ion Effect in Saline
Potassium (K+) >14HighLower lattice energy than Na+, less gelation
Meglumine 9.6Medium/HighBulky cation prevents stacking; Good for pH < 10
Tris 8.1MediumOnly effective for very acidic sulfonamides (pKa < 6)
Choline >14HighExcellent solubility; hygroscopic salts
Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

DecisionTree Start Start: Solubility Issue Check_pKa Is Sulfonamide pKa < 7.0? Start->Check_pKa Yes_pKa Yes (Acidic) Check_pKa->Yes_pKa True No_pKa No (Neutral/Basic) Check_pKa->No_pKa False Salt_Screen Action: Salt Screen (Use K+ or Meglumine) Yes_pKa->Salt_Screen Check_Structure Can you modify structure? No_pKa->Check_Structure Mod_Yes Yes Check_Structure->Mod_Yes Mod_No No Check_Structure->Mod_No N_Methyl Action: N-Methylation of Pyridone Mod_Yes->N_Methyl Formulation Action: Formulation (10% HP-beta-CD) Mod_No->Formulation

Caption: Logical workflow for selecting the correct solubility enhancement strategy.

References

  • Gylfe, Å., et al. (2019).[1][3] "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors."[1][4] MedChemComm, 10, 186-192.[1] Link

  • Li, P., et al. (2021).[1] "Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M." Journal of Medicinal Chemistry, 64(9), 5650–5664. Link

  • Steed, J. W. (2013).[1] "The role of co-crystals in pharmaceutical design." Trends in Pharmacological Sciences, 34(3), 185-193.[1] (Contextualizing the R2,2(8) synthon). Link

  • Perlovich, G. L., et al. (2013).[1] "Sulfonamides: Thermochemical and solubility study." Journal of Chemical Thermodynamics, 58, 411-420.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Troubleshooting

Technical Support Center: Stability Protocol for 2-Hydroxypyridine-4-sulfonamide

Introduction: The Stability Paradox Welcome. If you are accessing this guide, you are likely facing inconsistent results with 2-Hydroxypyridine-4-sulfonamide .[1] This molecule presents a classic "Janus-faced" challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely facing inconsistent results with 2-Hydroxypyridine-4-sulfonamide .[1] This molecule presents a classic "Janus-faced" challenge in solution chemistry.

It is not merely a static structure; it is a dynamic system.[1] The core instability arises from the Lactam-Lactim Tautomerism of the 2-hydroxypyridine ring, compounded by the acidic nature of the sulfonamide group.[1] In solution, these functional groups engage in a tug-of-war dependent on solvent polarity, pH, and temperature.[1]

This guide moves beyond generic advice. We treat the solution state as a living equilibrium that must be engineered, not just mixed.[1]

Module 1: Dissolution & Solubility (The Preparation Phase)

Current Issue: "My compound precipitates or forms a suspension despite theoretical solubility."

Diagnosis: You are likely witnessing Tautomeric Dimerization .[1] In non-polar or weakly polar solvents, the 2-pyridone (lactam) form predominates but self-associates into hydrogen-bonded dimers.[1] These dimers have significantly lower solubility than the monomeric species, leading to "crashing out."[1]

The Mechanism:

  • Lactam Form (2-Pyridone): Favored in water and polar solvents.[1]

  • Lactim Form (2-Hydroxypyridine): Favored in gas phase/non-polar solvents.[1]

  • The Trap: At neutral pH in water, the neutral lactam form can stack or dimerize.

Protocol 1.0: The "Ion-Lock" Solubilization Method To stabilize the compound, we must discourage dimerization by forcing the molecule into an ionic state or using a "structure-breaking" cosolvent.[1]

  • Primary Solvent: Water (HPLC Grade).[1]

  • pH Adjustment (Critical):

    • The sulfonamide group has a

      
      .[1]
      
    • The 2-pyridone ring nitrogen has a

      
      .[1]
      
    • Action: Adjust pH to 8.5 – 9.5 using a weak base (e.g., dilute NaOH or Ammonium Hydroxide).[1]

    • Why: This partially ionizes the sulfonamide group (

      
      ).[1] Charge repulsion prevents dimerization and dramatically increases solubility.[1]
      
  • Cosolvent (Optional): If pH adjustment is not permissible, use DMSO (5-10% v/v) .[1] DMSO acts as a strong hydrogen bond acceptor, breaking the intermolecular dimers between pyridone rings.[1]

Data Summary: Solubility Behaviors

Solvent ConditionDominant SpeciesSolubility StatusRisk Factor
Water (pH 7) Neutral Lactam (Dimer)Moderate/LowPrecipitation over time
Water (pH 2) Cationic (Protonated)HighHydrolysis Risk (Sulfonamide cleavage)
Water (pH 9.5) Anionic (Sulfonamide)High (Recommended) Low (Stable zone)
Chloroform Neutral LactimLowTautomeric shifting

Module 2: Chemical Degradation (The Storage Phase)

Current Issue: "The solution turns yellow/brown after 24 hours."

Diagnosis: This is Oxidative Coupling or Photolysis .[1] The pyridine ring, particularly in its electron-rich 2-pyridone form, is susceptible to oxidation and UV-induced degradation.[1] The yellow color often indicates the formation of diazo-linkages or ring-opening oxidation products.[1]

Protocol 2.0: The "Dark-Inert" Storage System Do not rely on standard refrigeration alone.[1]

  • Deoxygenation:

    • Sparge the buffer/solvent with Argon or Nitrogen gas for 15 minutes before adding the solid compound.[1]

    • Why: Removing dissolved oxygen prevents the initial oxidative attack on the pyridine ring.[1]

  • Container Selection:

    • Use Amber Glass vials (Type I borosilicate).

    • Strict Prohibition: Do not store in clear plastic.[1] The pyridine ring is a chromophore that absorbs UV, leading to radical formation.[1]

  • Temperature:

    • Store at 4°C .

    • Note: Freezing (-20°C) is acceptable only if the pH is buffered.[1] Freezing unbuffered solutions can cause "pH shifts" during crystallization, leading to precipitation upon thawing.[1]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Current Issue: "I see peak splitting or broad shoulders in my chromatogram."

Diagnosis: This is rarely an impurity.[1] It is Tautomeric Separation . If the rate of interconversion between the lactam and lactim forms is slower than the time it takes to pass through the column, the machine "sees" two different molecules.

The Mechanism:

  • Peak A: Lactam form (more polar, elutes earlier in Reverse Phase).[1]

  • Peak B: Lactim form (less polar, elutes later).[1]

Protocol 3.0: The "Dynamic Fusion" HPLC Method To merge these peaks, you must accelerate the tautomeric exchange rate so the detector sees a single "averaged" species.

  • Column Temperature:

    • Increase column oven temperature to 40°C or 50°C .

    • Why: Heat increases the rate of proton transfer, fusing the split peaks into a single sharp peak.

  • Mobile Phase Modifier:

    • Ensure the mobile phase contains a buffer (e.g., 10mM Ammonium Acetate).[1]

    • Why: Protic buffers facilitate proton transfer, speeding up the equilibrium.[1]

  • Sample Diluent:

    • Match the sample diluent to the initial mobile phase conditions.[1][2] Dissolving in pure DMSO and injecting into a high-water stream can cause "solvent shock" precipitation inside the injector.[1]

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling 2-Hydroxypyridine-4-sulfonamide.

StabilityProtocol Start Start: 2-Hydroxypyridine-4-sulfonamide Preparation SolventChoice Select Solvent Base Start->SolventChoice WaterNeutral Water (pH 7) SolventChoice->WaterNeutral Standard Dissolution WaterBasic Water (pH 9.0) SolventChoice->WaterBasic Recommended Protocol Organic Non-Polar (e.g., CHCl3) SolventChoice->Organic Alternative Precip Risk: Dimerization & Precipitation WaterNeutral->Precip H-Bond Stacking Stable STABLE STATE: Anionic Repulsion Prevents Aggregation WaterBasic->Stable Ionization (Sulfonamide pKa ~10) TautomerShift Risk: Lactim Dominance (Unstable Equilibrium) Organic->TautomerShift HPLC_Issue HPLC Analysis: Peak Splitting? Stable->HPLC_Issue Fix_Temp Solution: Increase Column Temp to 50°C HPLC_Issue->Fix_Temp Fix_Buffer Solution: Add Ammonium Acetate Buffer HPLC_Issue->Fix_Buffer

Caption: Logic flow for solubilization and analytical validation. Green paths indicate the optimal stability window.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? I see the pyridine nitrogen is basic. A: While acid (pH < 2) will protonate the nitrogen and dissolve the compound, it is not recommended for long-term storage.[1] Aromatic sulfonamides are generally stable, but the S-N bond is susceptible to acid-catalyzed hydrolysis over time, especially at elevated temperatures [1].[1] Alkaline conditions (pH 9) are significantly safer for the sulfonamide moiety.[1]

Q: Why does the powder look different from batch to batch? A: This is likely a Polymorphic or Tautomeric solid-state difference.[1] 2-Hydroxypyridines can crystallize in different lattices depending on whether they form chains (helical) or dimers in the solid state [2].[1] This does not necessarily indicate impurity, but it will affect the rate of dissolution. Always grind the powder finely before solubilization to ensure uniformity.[1]

Q: Is the compound light sensitive? A: Yes. The pyridine ring is a chromophore.[1] In solution, UV exposure can drive radical reactions.[1] Always use amber glassware or wrap containers in aluminum foil [3].

References

  • BenchChem. (2025).[1][3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from [1]

  • Wikipedia. (n.d.).[1] 2-Pyridone: Aggregation in the solid state and tautomerism. Retrieved from [1]

  • Separation Science. (2024).[1][4] Peak Splitting in HPLC: Causes and Solutions. Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [1]

Sources

Optimization

Removing impurities from sulfamoyl-2-pyridone reaction mixtures

Here is the technical support guide for removing impurities from sulfamoyl-2-pyridone reaction mixtures. Topic: Removing Impurities from Sulfamoyl-2-Pyridone Reaction Mixtures Audience: Medicinal Chemists, Process Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for removing impurities from sulfamoyl-2-pyridone reaction mixtures.

Topic: Removing Impurities from Sulfamoyl-2-Pyridone Reaction Mixtures

Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Core Directive & Executive Summary

The synthesis of


-sulfamoyl-2-pyridone  (and its derivatives) typically proceeds via the reaction of 2-pyridone with chlorosulfonyl isocyanate (CSI)  followed by hydrolysis, or via direct sulfamoylation.[1] While efficient, these pathways generate distinct impurity profiles that can be persistent:[2]
  • Unreacted 2-pyridone: Highly water-soluble but difficult to remove from polar organic products.[1][2]

  • Biuret/Urea By-products: Formed by the reaction of CSI with trace moisture or self-polymerization.[1][2]

  • Inorganic Salts: Generated during the hydrolysis of the

    
    -chlorosulfonyl intermediate.[1]
    

This guide prioritizes thermodynamic separation (crystallization) and pKa-controlled extraction over chromatography, as these methods are more scalable and reproducible for this specific scaffold.[1][2]

Troubleshooting Guides (Q&A)

Category A: Reaction Workup & Isolation

Q1: My crude reaction mixture is a viscous, sticky oil that refuses to crystallize. How do I induce precipitation? Diagnosis: This is often caused by residual high-boiling solvents (DMF, DMSO) or the presence of amorphous "biuret" oligomers formed from CSI decomposition.[1][2] Corrective Protocol (Trituration):

  • Dissolve the oil in a minimum amount of DCM or Ethyl Acetate .[1][2]

  • Add Diethyl Ether or MTBE dropwise with vigorous stirring until the solution turns cloudy.

  • Cool to -20°C. If oiling persists, decant the supernatant and triturate the residue with n-Hexane or Pentane to leach out non-polar impurities.[1][2]

  • Mechanistic Insight: The sulfamoyl moiety facilitates strong hydrogen bonding networks.[1][2] Impurities disrupt this lattice.[1][2] Trituration removes the "lubricant" impurities, allowing the lattice to snap into place.[2]

Q2: I detect significant unreacted 2-pyridone in my product. Water washes aren't removing it efficiently. Diagnosis: While 2-pyridone is water-soluble, its partition coefficient allows it to drag into polar organic solvents (like EtOAc) when the product concentration is high.[1][2] Corrective Protocol (pH-Switch Extraction):

  • Principle: The

    
    -sulfamoyl proton (
    
    
    
    ) is acidic (pKa ~9-10), whereas the 2-pyridone lactam proton is significantly less acidic (pKa ~11.6).[1]
  • Step 1: Dissolve crude in EtOAc .[1][2]

  • Step 2: Extract with saturated NaHCO

    
      (pH ~8.5).
    
    • Result: The Product becomes the water-soluble sodium salt (

      
      ).[1] Unreacted 2-pyridone remains largely neutral/protonated.[1][2]
      
  • Step 3: Separate layers. The Aqueous Layer contains your product.[1][2] The Organic Layer contains non-acidic impurities.[1][2]

  • Step 4: Acidify the aqueous layer carefully with 1N HCl to pH ~4.[1][2] The product will precipitate or can be re-extracted into fresh EtOAc.[1][2]

Category B: Purification & Polishing[1][2]

Q3: Recrystallization yields are low. What solvent system should I use? Recommendation: Avoid single solvents. Sulfamoyl-2-pyridones often require "Anti-solvent" methods due to their high polarity.[1][2]

  • Standard: Dissolve in boiling Ethanol or Acetonitrile .[1][2] Add Water dropwise until turbid.[1][2] Cool slowly.

  • For Lipophilic Derivatives: Dissolve in Toluene ; add Hexane .[1][2]

Data Presentation: Solvent Selection Matrix

Use this table to select the correct solvent based on the specific impurity profile observed by TLC or LC-MS.

Impurity TypeChemical NatureRecommended Wash/SolventMechanism of Removal
Unreacted CSI Highly ElectrophilicWater / Ice quench Hydrolyzes CSI to HCl + CO₂ (gas evolution).[1]
2-Pyridone Polar / LactamWater (if product is solid) or NaHCO

(extraction)
High water solubility of 2-pyridone vs. lipophilicity of product.[1]
Biuret/Ureas Oligomeric / AmorphousDichloromethane (DCM) These byproducts often dissolve poorly in DCM; filter them off if product is soluble.[1][2]
Inorganic Salts IonicTHF / Acetone Dissolve crude in dry THF; salts precipitate out.[1][2] Filter.

Experimental Protocols & Workflows

Protocol A: The "pH-Switch" Purification (Recommended)

Best for removing starting material without chromatography.[1]

  • Quench: Pour the reaction mixture (CSI derived) onto crushed ice. Stir for 30 mins to ensure complete hydrolysis of the

    
    -chlorosulfonyl intermediate.
    
  • Filtration: If a solid forms, filter it.[1][2] If the solid is impure, proceed to step 3.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract the organic phase 2x with 10% Na

    
    CO
    
    
    
    or Sat. NaHCO
    
    
    .
    • Note: Save the aqueous layer! Your product is now in the water.

  • Wash: Wash the aqueous extract 1x with fresh EtOAc (removes neutral lipophilic impurities).[1][2]

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH < 4.

    • The

      
      -sulfamoyl-2-pyridone should precipitate as a white solid.[1]
      
  • Collection: Filter and dry under vacuum.

Visualization: The pH-Switch Logic

PurificationLogic Start Crude Mixture (Product + 2-Pyridone) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgLayer Organic Layer (Contains Neutral Impurities) Extract->OrgLayer Neutral/Basic Species AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Anionic Product Waste Discard / Recycle OrgLayer->Waste Acidify Acidify to pH 4 (HCl) AqLayer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

Caption: Logical flow for separating acidic sulfamoyl products from neutral/basic impurities using pKa differences.

Protocol B: Recrystallization from Ethanol/Water

Best for final polishing of crystalline solids.

  • Place crude material in a flask with a stir bar.

  • Add Ethanol (absolute) (approx. 5 mL per gram of solid).

  • Heat to reflux.[1][2] If solid does not dissolve, add more ethanol slowly until dissolved.[1][2]

  • Once dissolved, remove from heat.

  • Immediately add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Add 1-2 drops of Ethanol to clear the turbidity.[1][2]

  • Allow to cool to room temperature undisturbed, then move to 4°C fridge.

  • Filter crystals and wash with cold Ethanol:Water (1:1).[1][2]

Visualization: Impurity Formation Pathways

ImpurityPathways CSI Chlorosulfonyl Isocyanate (CSI) Intermediate N-Chlorosulfonyl Intermediate CSI->Intermediate + Pyridone Biuret Biuret/Urea Byproducts CSI->Biuret + H2O (Early) Pyridone 2-Pyridone Product N-Sulfamoyl-2-pyridone (Target) Pyridone->Product Incomplete Rxn (Impurity) Water Trace Water Hydrolysis Hydrolysis Step Intermediate->Hydrolysis Hydrolysis->Product + H2O (-HCl)

Caption: Reaction pathways showing how moisture control is critical to preventing Biuret formation vs. the desired hydrolysis step.

References

  • Organic Syntheses , "Chlorosulfonyl Isocyanate". Org.[1][2][3][4][5] Synth.1966 , 46,[2] 23. Link

  • Behera, B. K. et al. , "Synthesis of 2-pyridones".[1][2][3] J. Org.[1][2][3] Chem.2023 , 88, 15041-15059.[1][2][3] Link[2]

  • National Center for Biotechnology Information , "2-Pyridone Compound Summary".[1][2] PubChem. Link

  • University of Rochester , "Common Solvents for Recrystallization".[1][2] Department of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for Pyridine Sulfonamide Extraction

The Core Directive: The Amphoteric Trap Welcome to the technical support center. If you are extracting pyridine sulfonamides, you are likely battling the "Amphoteric Trap." Unlike simple amines or acids, pyridine sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Directive: The Amphoteric Trap

Welcome to the technical support center. If you are extracting pyridine sulfonamides, you are likely battling the "Amphoteric Trap."

Unlike simple amines or acids, pyridine sulfonamides possess two ionizable centers with opposing behaviors:

  • The Pyridine Ring (Basic): Becomes cationic (protonated) at acidic pH (

    
    ).
    
  • The Sulfonamide Group (Acidic): Becomes anionic (deprotonated) at basic pH (

    
    ).
    

The Consequence: Your target molecule is only neutral (lipophilic) in a narrow pH window. Deviating outside this window causes the molecule to ionize and partition into the aqueous phase, resulting in catastrophic yield loss during Liquid-Liquid Extraction (LLE) or breakthrough during Solid Phase Extraction (SPE).

Theory & Mechanism (FAQ)

Q: What is the "Safe Window" for extraction?

A: For most pyridine sulfonamides, the neutral species dominates between pH 6.0 and pH 8.5 .

  • pH < 4.0: The pyridine nitrogen protonates (

    
    ). The molecule becomes a water-soluble cation.
    
  • pH > 10.0: The sulfonamide nitrogen deprotonates (

    
    ). The molecule becomes a water-soluble anion.
    
  • pH 6.0–8.5: The molecule is uncharged (Isoelectric region), maximizing

    
     and solubility in organic solvents like Ethyl Acetate or DCM.
    
Q: How do substituents affect this window?

A: Electron-Withdrawing Groups (EWGs) on the pyridine ring (e.g., -F, -Cl, -CF3) reduce the basicity of the pyridine nitrogen, shifting the


 lower (e.g., from 5.2 to 3.0). This widens the neutral window on the acidic side. Conversely, EWGs on the sulfonamide side increase acidity, shifting that 

lower (e.g., from 10 to 8), which narrows the neutral window on the basic side.

Visualization: Species Distribution & Workflow

The following diagrams illustrate the ionization states and the troubleshooting logic.

Diagram 1: The Amphoteric Species Distribution

This diagram shows the dominant species at different pH levels. Note the central "Extraction Zone."

SpeciesDistribution Acid Acidic Phase (pH < 4) Species: Cationic (Pyridine-H+) Neutral Neutral Phase (pH 6-8) Species: Neutral (Target for Extraction) Acid->Neutral Add Base (Deprotonation of Pyr) Neutral->Acid Add Acid Base Basic Phase (pH > 10) Species: Anionic (Sulfonamide-) Neutral->Base Add Base (Deprotonation of Sulf) Base->Neutral Add Acid

Caption: Figure 1. pH-dependent speciation of pyridine sulfonamides. Extraction efficiency peaks in the green zone.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when yields are low.

TroubleshootingTree Start Issue: Low Recovery (<50%) CheckPH Step 1: Check Aqueous pH Is it 6.0 - 8.5? Start->CheckPH AdjustPH Action: Adjust pH with Phosphate Buffer CheckPH->AdjustPH No CheckSolvent Step 2: Check Solvent Is LogP > 0? CheckPH->CheckSolvent Yes ChangeSolvent Action: Switch to EtOAc:THF (3:1) CheckSolvent->ChangeSolvent No (Too Polar) CheckEmulsion Step 3: Emulsion Present? CheckSolvent->CheckEmulsion Yes BreakEmulsion Action: Add Brine (NaCl) or Filter through Celite CheckEmulsion->BreakEmulsion Yes

Caption: Figure 2. Systematic troubleshooting for low recovery events in pyridine sulfonamide extraction.

Troubleshooting Guides (Scenario-Based)

Scenario A: "I have low recovery in Liquid-Liquid Extraction (LLE)."

Diagnosis: You likely missed the isoelectric point (pI). The Fix:

  • Measure the pH of the aqueous layer after adding the organic solvent (solvents can shift pH).

  • Buffer, don't just titrate. Use a 100mM Phosphate Buffer (pH 7.0) instead of adding strong acid/base drops. Strong acids create local "hotspots" of pH that can degrade sensitive sulfonamides.

  • Salting Out: Add NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing the organic molecule into the organic layer (Salting-out effect).

Scenario B: "My SPE cartridge isn't retaining the compound."

Diagnosis: Wrong mechanism selected.

  • If using C18 (Reversed Phase): Your sample pH might be ionizing the compound, making it too polar to stick. Fix: Load sample at pH 7.0.

  • If using MCX (Mixed-Mode Cation Exchange): You may be loading at neutral pH. Fix: Acidify sample to pH < 3.0 to protonate the pyridine ring so it binds to the sulfonate groups on the sorbent. Elute with 5%

    
     in Methanol to deprotonate and release.
    
Scenario C: "I see a massive emulsion layer."

Diagnosis: Pyridine sulfonamides can be amphiphilic, acting like surfactants at neutral pH. The Fix:

  • Filter: Pass the biphasic mixture through a pad of Celite or a phase-separator paper.

  • Solvent Switch: Avoid DCM if possible; it forms stable emulsions with proteins. Use Ethyl Acetate or MTBE.

Validated Protocols

Protocol 1: The "Golden Standard" LLE Workflow

Best for: Clean chemical synthesis or high-concentration samples.

StepActionCritical Parameter
1 Dissolution Dissolve crude in minimum organic solvent (e.g., MeOH).
2 Aqueous Prep Add 10 volumes of 100mM Phosphate Buffer (pH 7.2) .
3 Extraction Add 10 volumes of Ethyl Acetate . Shake vigorously for 2 mins.
4 Separation Allow layers to settle.[1] If emulsion forms, add Saturated Brine .
5 Verification Check pH of aqueous layer. If <6 or >8, adjust and re-extract.
6 Drying Dry organic layer over

(Sodium Sulfate).
Protocol 2: Mixed-Mode SPE (MCX) for Biological Matrices

Best for: Plasma/Urine samples where high purity is needed.

  • Conditioning: 3 mL Methanol -> 3 mL Water.

  • Loading: Dilute sample 1:1 with 2% Formic Acid (aq) . (Target pH: ~2.5).

    • Why? Protonates the pyridine (

      
      ) to bind to the cartridge.
      
  • Washing:

    • Wash 1: 2% Formic Acid (removes proteins/neutrals).

    • Wash 2: Methanol (removes hydrophobic interferences).

  • Elution: 3 mL of 5%

    
     in Methanol .
    
    • Why? Neutralizes the pyridine (

      
      ) and deprotonates the sulfonamide (
      
      
      
      ), releasing it from the sorbent.

References

  • Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and Solubility Aspects." Journal of Chemical & Engineering Data.

  • Bielicka-Daszkiewicz, K., et al. (2005). "Retention of sulfonamides on different solid-phase extraction sorbents." Journal of Chromatography A.

  • PubChem Database. (n.d.). "Sulfonamide pKa Data." National Library of Medicine.

  • Waters Corporation. (2022). "Oasis MCX Extraction Protocol for Basic Compounds." Waters Application Notes.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Hydroxypyridine-4-sulfonamide

The following guide details the 1H NMR analysis of 2-Hydroxypyridine-4-sulfonamide , a critical intermediate in the synthesis of carbonic anhydrase inhibitors and other sulfonamide-based pharmacophores. This guide deviat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of 2-Hydroxypyridine-4-sulfonamide , a critical intermediate in the synthesis of carbonic anhydrase inhibitors and other sulfonamide-based pharmacophores.

This guide deviates from standard spectral listings by focusing on the comparative analysis of the molecule against its structural isomers and tautomeric forms—the most common sources of misidentification in drug development.

A Comparative Guide for Structural Verification

Executive Summary: The Tautomer Challenge

2-Hydroxypyridine-4-sulfonamide (CAS: 103766-25-2, analogous derivatives) presents a unique analytical challenge due to lactam-lactim tautomerism . Unlike rigid aromatics, this molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • The Product (Target): 2-Hydroxypyridine-4-sulfonamide.

  • The Problem: Standard prediction software often models the hydroxy form, whereas experimental data in polar solvents (DMSO-d₆) overwhelmingly reflects the pyridone form.

  • The Solution: This guide provides the experimental spectral profile of the dominant 2-pyridone tautomer and compares it against key alternatives (regioisomers and computational models) to ensure absolute structural verification.

Experimental Protocol (Best Practice)

To ensure reproducibility and favor the stable lactam tautomer for sharp signals, follow this protocol.

Sample Preparation
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Why? DMSO stabilizes the polar 2-pyridone tautomer via hydrogen bonding, preventing peak broadening associated with rapid proton exchange seen in CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve H3/H5 meta-coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Delay (D1):

    
     2.0 seconds (critical for accurate integration of the acidic sulfonamide protons).
    

Spectral Analysis: The "Product" Profile

In DMSO-d₆, the molecule predominantly adopts the 2-oxo-1,2-dihydropyridine-4-sulfonamide structure.

Representative Chemical Shifts (DMSO-d₆)
Proton LabelTypeShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
NH (Ring) Amide11.50 – 12.00Broad Singlet-H-bonded lactam proton. Disappears with D₂O shake.
H6 Aromatic7.80 – 7.95Doublet (d)

Deshielded by adjacent Nitrogen. Vicinal to H5.
SO₂NH₂ Sulfonamide7.40 – 7.60Broad Singlet-Characteristic exchangeable protons.
H3 Aromatic6.80 – 6.95Doublet (d)

Upfield due to C=O conjugation. Meta-coupled to H5.
H5 Aromatic6.50 – 6.65dd

Shielded. Vicinal to H6, Meta to H3.

Note: The "dd" (doublet of doublets) for H5 is the "fingerprint" signal. It proves the presence of one neighbor (H6) and one meta-neighbor (H3), confirming the 4-substitution pattern.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's spectral "performance" (identifiability) against its most common confusion points: Regioisomers and Computational Predictions.

Comparison A: Regioisomer Discrimination

Distinguishing the 4-sulfonamide from the 3- or 5- isomers is the primary quality control requirement.

Feature4-Sulfonamide (Target) 5-Sulfonamide (Alternative) 3-Sulfonamide (Alternative)
Coupling System Isolated Spin System Vicinal Pair + Isolated Contiguous Spin System
Key Pattern H5 (dd) couples to H6 (d) and H3 (d).H3/H4 are vicinal (d, d). H6 is isolated (s).[1]H4, H5, H6 are all neighbors (d, t, d).
H6 Signal Doublet (

Hz)
Singlet or fine doublet (

Hz)
Doublet (

Hz)
Verdict Distinctive. Look for the H5 "dd" pattern.Distinctive. Look for the isolated H6 singlet.Confusing. Can mimic unsubstituted pyridine.
Comparison B: Experimental vs. Computational Prediction

Researchers often rely on software (e.g., ChemDraw, MestReNova) for predicted shifts. This is a common pitfall for this specific molecule.

  • The Flaw: Most algorithms default to the 2-hydroxypyridine (aromatic) form, predicting a chemical shift for H3/H5/H6 that is 0.5–1.0 ppm further downfield than observed.

  • The Reality: The 2-pyridone (quinoid-like) form dominates in DMSO, causing significant shielding of H3 and H5.

  • Guidance: Do not reject a batch because experimental shifts are 0.5 ppm upfield of the software prediction. This is the "Tautomer Shift" effect.

Visualization: Structural Verification Workflow

The following diagram illustrates the logic flow for verifying the structure and ruling out alternatives.

G Start Unknown Sample (C5H6N2O3S) Solvent Dissolve in DMSO-d6 (Stabilize Lactam Form) Start->Solvent CheckNH Check 11-12 ppm Region Solvent->CheckNH Lactam Broad Singlet Present? (Ring NH) CheckNH->Lactam Lactam->Solvent No (Check Solvent/Dryness) AnalyzeAromatic Analyze Aromatic Region (6.0 - 8.0 ppm) Lactam->AnalyzeAromatic Yes (2-Pyridone form) PatternCheck Coupling Pattern Analysis AnalyzeAromatic->PatternCheck Isomer3 3-Sulfonamide: Contiguous (d, t, d) PatternCheck->Isomer3 3-Neighbor Chain Isomer5 5-Sulfonamide: H6 is Singlet (s) PatternCheck->Isomer5 Isolated H6 Target4 4-Sulfonamide (Target): H5 is dd (Vicinal + Meta) PatternCheck->Target4 H5 (dd) Pattern

Caption: Logic flow for distinguishing 2-Hydroxypyridine-4-sulfonamide from its regioisomers using 1H NMR in DMSO-d6.

References

  • PubChem. (n.d.). 2-hydroxypyridine-4-sulfonamide (Compound). National Library of Medicine. Retrieved from [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Supuran, C. T., et al. (2020).[1][2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Distinguishing 2-Pyridone and 2-Hydroxypyridine Isomers by IR Spectroscopy

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of Infrared (IR) spectroscopy to unambiguously distinguish between the tautomeric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of Infrared (IR) spectroscopy to unambiguously distinguish between the tautomeric isomers 2-pyridone and 2-hydroxypyridine. We will delve into the theoretical underpinnings, present key experimental data, and provide a validated protocol for definitive identification.

The interconversion between 2-hydroxypyridine and its tautomer, 2-pyridone, is a classic example of lactam-lactim tautomerism, a prototropic shift that has significant implications in medicinal chemistry and molecular biology.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (solid, liquid, gas) and the polarity of the solvent.[3][4][5] Infrared spectroscopy serves as a powerful and direct tool to probe this equilibrium by identifying the distinct vibrational signatures of the functional groups unique to each tautomer.[1][4]

The Spectroscopic Fingerprints of Tautomerism

The fundamental difference between the two isomers lies in their functional groups. 2-Hydroxypyridine, the "enol" or lactim form, is an aromatic alcohol characterized by a hydroxyl (-OH) group. In contrast, 2-pyridone, the "keto" or lactam form, is a cyclic amide featuring a carbonyl (C=O) and an amine (N-H) group. These differences give rise to unique and easily identifiable absorption bands in an IR spectrum.

  • 2-Pyridone (Lactam Form): The Carbonyl Signature The most definitive spectral feature of the 2-pyridone tautomer is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration . This typically appears in the 1685-1649 cm⁻¹ region.[3][6] The presence of this intense band is a clear indicator of the lactam structure. Additionally, the N-H stretching vibration is observed, generally as a broader band between 3440 cm⁻¹ and 2800 cm⁻¹ , with the broadening resulting from extensive intermolecular hydrogen bonding.[3][7]

  • 2-Hydroxypyridine (Lactim Form): The Hydroxyl Marker The 2-hydroxypyridine form is characterized by the absence of the aforementioned carbonyl band. Instead, its spectrum is defined by a broad O-H stretching vibration , typically found in the 3400-3200 cm⁻¹ range, which is also influenced by hydrogen bonding. The presence of aromatic C=N and C=C stretching vibrations occurs between 1650-1580 cm⁻¹. While these can sometimes overlap with the carbonyl region, they are typically less intense and broader than a true C=O stretch.

The key to differentiation is simple: the presence of a strong band near 1660 cm⁻¹ points to 2-pyridone, while its absence, coupled with the presence of a distinct broad O-H stretch, confirms the 2-hydroxypyridine structure.

Tautomeric Equilibrium: A Matter of Environment

The tautomeric preference is not fixed; it is dictated by the environment, a principle that can be leveraged for experimental validation.

  • Solid State: In the crystalline form, the 2-pyridone tautomer is overwhelmingly favored.[3][4] This is due to the formation of stable, hydrogen-bonded dimers or helical structures, which is confirmed by both X-ray crystallography and IR spectroscopy showing a prominent C=O band and no O-H vibrations.[3][4][8]

  • In Solution: The equilibrium shifts based on solvent polarity.

    • Polar Solvents (e.g., water, methanol) stabilize the more polar 2-pyridone tautomer.[3][4][5]

    • Nonpolar Solvents (e.g., cyclohexane, chloroform) favor the less polar 2-hydroxypyridine form, often resulting in a mixture where both tautomers coexist.[1][4]

  • Gas Phase: In the absence of intermolecular interactions, the 2-hydroxypyridine tautomer is slightly more stable.[1][2]

This predictable behavior provides a robust internal validation for any spectroscopic analysis.

Comparative IR Data

The following table summarizes the critical IR absorption frequencies for distinguishing between the two tautomers.

Vibrational Mode2-Pyridone (Lactam) Wavenumber (cm⁻¹)2-Hydroxypyridine (Lactim) Wavenumber (cm⁻¹)Notes
N-H Stretch ~3440 - 2800 (Broad)AbsentBroad due to hydrogen bonding. A key feature of the lactam form.
O-H Stretch Absent~3400 - 3200 (Broad)A defining characteristic of the lactim form.
C=O Stretch (Amide I) ~1685 - 1649 (Very Strong, Sharp) Absent The most critical diagnostic peak for identifying 2-pyridone. [3][6]
N-H Bend / C=C Stretch ~1615 - 1540 (Strong)PresentIn 2-pyridone, this region contains N-H bending mixed with ring modes.
C=N / C=C Stretch Present~1650 - 1580 (Medium-Strong)Aromatic ring and imine stretches for 2-hydroxypyridine.
C-N Stretch ~1335 - 1243PresentC-N aromatic amine stretch.
C-O Stretch Absent~1300 - 1200Characteristic of the phenol-like C-O bond in 2-hydroxypyridine.

Visualizing the Equilibrium

The tautomeric relationship between the two isomers can be represented as a dynamic equilibrium.

Tautomerism cluster_0 2-Hydroxypyridine (Lactim Form) cluster_1 2-Pyridone (Lactam Form) 2_hydroxypyridine 2_pyridone 2_hydroxypyridine->2_pyridone

Caption: Prototropic tautomerism between 2-hydroxypyridine and 2-pyridone.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to provide an unambiguous determination of the dominant tautomeric form of a sample by systematically analyzing its IR spectrum in different environments.

Objective: To identify the predominant tautomer (2-pyridone or 2-hydroxypyridine) using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Materials:

  • Sample of interest

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission cells (e.g., KBr, CaF₂)

  • Spectroscopy-grade solvents: Chloroform (or Carbon Tetrachloride) and Methanol

  • Potassium Bromide (KBr), IR-grade

Methodology:

Part 1: Solid-State Analysis (Baseline)

  • Rationale: The solid state is expected to be almost exclusively the 2-pyridone form, providing a clean reference spectrum for the C=O and N-H stretching bands.[3][4]

  • Procedure (ATR): a. Ensure the ATR crystal (e.g., diamond, germanium) is clean by taking a background spectrum and verifying the absence of contaminant peaks. b. Place a small amount of the solid sample directly onto the crystal. c. Apply pressure using the anvil to ensure good contact. d. Acquire the spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).

  • Expected Outcome: A spectrum dominated by a very strong absorption between 1685-1649 cm⁻¹ (C=O stretch) and a broad N-H stretch.

Part 2: Solution-State Analysis (Probing the Equilibrium)

  • Rationale: By dissolving the sample in solvents of differing polarity, we can induce a shift in the tautomeric equilibrium, which serves as a powerful confirmation of our peak assignments.

  • Procedure (Nonpolar Solvent - Chloroform): a. Prepare a dilute solution (~1-5% w/v) of the sample in chloroform. b. Fill a liquid transmission cell (with windows appropriate for the solvent, e.g., CaF₂) with the solution. c. Acquire a background spectrum of the pure solvent in the same cell. d. Acquire the sample spectrum. The instrument software will automatically subtract the solvent background.

  • Expected Outcome: A significant decrease in the intensity of the C=O band (~1660 cm⁻¹) and the appearance of a broad O-H stretch (~3400-3200 cm⁻¹), indicating a shift in equilibrium towards the 2-hydroxypyridine tautomer.[1][4]

  • Procedure (Polar Solvent - Methanol): a. Repeat steps 2a-2d using methanol as the solvent.

  • Expected Outcome: The spectrum should closely resemble the solid-state spectrum, with the 2-pyridone form predominating. The C=O stretch will be strong and the O-H stretch from the tautomer will be minimal or absent (note: the solvent's own O-H stretch will be present but subtracted in the background).[3][4]

Data Interpretation & Validation:

  • Primary Identification: The presence of a strong C=O stretch in the solid-state spectrum is the primary identifier for the 2-pyridone tautomer.

  • System Validation: Observing the predictable shift in the equilibrium—a decrease of the C=O band in the nonpolar solvent and its persistence in the polar solvent—validates the entire analysis. This systematic approach eliminates ambiguity and confirms the identity of the key vibrational bands.

Caption: Experimental workflow for distinguishing tautomers via IR spectroscopy.

Conclusion

Infrared spectroscopy offers a definitive and accessible method for distinguishing between 2-pyridone and 2-hydroxypyridine. The presence or absence of the strong, characteristic carbonyl (C=O) stretching band of the 2-pyridone form serves as the most critical diagnostic marker. By systematically analyzing the sample in the solid state and in solvents of varying polarity, researchers can not only identify the dominant tautomer but also observe and validate the principles of tautomeric equilibrium. This robust, self-validating methodology provides the high degree of certainty required in research and pharmaceutical development.

References

  • Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1574. [Link]

  • Chemeurope.com. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(14), 2475-2479. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Retrieved from [Link]

  • Chakraborty, D., & Bajaj, P. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(1), 362-367. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(14), 2475-2479. [Link]

  • Les, A., Adamowicz, L., & Kwiatkowski, J. S. (1991). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 95(18), 7021-7028. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Hydroxypyridine-4-sulfonamide

Executive Summary 2-Hydroxypyridine-4-sulfonamide (MW: 174.18 Da) is a critical pharmacophore in the development of carbonic anhydrase inhibitors and antibacterial agents. Its analysis is complicated by lactam-lactim tau...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxypyridine-4-sulfonamide (MW: 174.18 Da) is a critical pharmacophore in the development of carbonic anhydrase inhibitors and antibacterial agents. Its analysis is complicated by lactam-lactim tautomerism , where the molecule exists in equilibrium between the 2-pyridone and 2-hydroxypyridine forms. This structural duality significantly influences ionization efficiency and fragmentation pathways.

This guide provides a comparative analysis of its mass spectrometric behavior, distinguishing it from structural isomers (e.g., the 3-sulfonamide analog) and comparing ionization modes (ESI vs. EI) to assist researchers in structural validation and impurity profiling.

Part 1: Structural Dynamics & Ionization Physics

The Tautomeric Challenge

In solution (LC-MS conditions) and the solid state, the 2-pyridone (lactam) tautomer predominates over the 2-hydroxypyridine (lactim) form. However, in the gas phase (MS vacuum), the equilibrium can shift. This dictates the site of protonation:

  • Lactam Form (Dominant): Protonation occurs on the carbonyl oxygen (

    
    ).
    
  • Lactim Form (Minor): Protonation occurs on the ring nitrogen (

    
    ).
    

Understanding this is prerequisite to interpreting the fragmentation, as the "mobile proton" location drives the dissociation mechanism.

Visualization: Tautomeric Protonation

The following diagram illustrates the equilibrium and resulting protonated species in ESI(+).

Tautomerism Lactam 2-Pyridone Form (Lactam - Major) Lactim 2-Hydroxypyridine Form (Lactim - Minor) Lactam->Lactim Tautomerism (Gas Phase Equilibrium) Prot_Lactam [M+H]+ (m/z 175) O-Protonated Lactam->Prot_Lactam +H+ (ESI Source) Prot_Lactim [M+H]+ (m/z 175) N-Protonated Lactim->Prot_Lactim +H+ (ESI Source)

Figure 1: Tautomeric equilibrium and protonation sites. The O-protonated lactam is the kinetically favored species in ESI.

Part 2: Comparative Fragmentation Analysis

Comparison 1: ESI-CID vs. Electron Impact (EI)

The choice of ionization method radically alters the spectral fingerprint.

FeatureESI-CID (Soft Ionization)Electron Impact (Hard Ionization)
Parent Ion Dominant

. Ideal for quantification.
Weak/Absent

. Extensive fragmentation makes MW confirmation difficult.[1]
Mechanism Even-electron rearrangements (Charge-remote & Charge-proximate).Odd-electron radical induced cleavages.
Key Loss Neutral loss of

(17 Da) and

(64 Da).
Radical loss of

and

.
Application PK/PD studies, trace analysis.Library matching (NIST), structural elucidation.
Comparison 2: Isomeric Differentiation (4-isomer vs. 3-isomer)

Distinguishing 2-Hydroxypyridine-4 -sulfonamide from its 3 -sulfonamide isomer is a common analytical challenge. The proximity of the sulfonamide group to the ring nitrogen/oxygen in the 3-isomer induces an "Ortho Effect," leading to unique transitions.

Fragment Ion (

)
4-Sulfonamide (Target)3-Sulfonamide (Alternative)Mechanistic Insight
175 (

)
100% (Base Peak)100% (Base Peak)Indistinguishable by parent mass.
158 (

)
High (~60-80%) Low (<20%)The 4-position favors amine ejection due to resonance stabilization of the resulting sulfonyl cation.
157 (

)
Absent/TraceMedium (~40%) Diagnostic: The 3-isomer allows interaction between sulfonamide O and ring NH, facilitating water loss (Ortho Effect).
96 (

)
MediumHighCleavage of the S-C bond.

Conclusion: To validate the 4-isomer, monitor the ratio of


 158 to 

157. A high 158/157 ratio confirms the 4-position.

Part 3: Experimental Protocol (LC-MS/MS)

To reproduce the fragmentation data described, the following self-validating protocol is recommended.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL DMSO (due to poor solubility of pyridones in pure organic solvents).

  • Working: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC Conditions (HILIC Mode recommended for polar retention)
  • Column: ZIC-HILIC or Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 50% B over 10 mins. Note: High organic start is required for HILIC.

MS Source Parameters (ESI Positive)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is crucial to observe both the fragile

    
     loss and the resilient ring cleavage.
    

Part 4: Proposed Fragmentation Pathway

The fragmentation of 2-hydroxypyridine-4-sulfonamide follows a distinct pathway driven by the stability of the pyridine ring and the lability of the sulfonamide bond.

Mechanism Description
  • Initiation: Precursor

    
    .
    
  • Primary Pathway (Ammonia Loss): Nucleophilic attack or simple heterolytic cleavage releases

    
    , yielding the sulfonyl cation (
    
    
    
    158).
  • Secondary Pathway (Desulfonylation): The sulfonyl cation ejects

    
     (rearrangement) to form the hydroxypyridine cation (
    
    
    
    94/95).
  • Ring Degradation: The pyridone ring loses CO (28 Da) to form a pyrrole-like cation (

    
     67).
    
Visualization: Fragmentation Tree

Fragmentation Parent [M+H]+ m/z 175 Frag1 [M+H - NH3]+ m/z 158 (Sulfonyl Cation) Parent->Frag1 - NH3 (17 Da) Frag2 [M+H - SO2NH2]+ m/z 96 (Hydroxypyridine Core) Parent->Frag2 - SO2NH2 (79 Da) Frag3 [M+H - NH3 - SO2]+ m/z 94 Frag1->Frag3 - SO2 (64 Da) Frag4 [Core - CO]+ m/z 68 Frag2->Frag4 - CO (28 Da) Frag3->Frag4 - C2H2 (26 Da)

Figure 2: MS/MS fragmentation tree for 2-Hydroxypyridine-4-sulfonamide (ESI+).

References

  • Sulfonamide Fragmentation Mechanisms

    • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Pyridone Tautomerism Studies

    • Caminati, W., et al. (2007).[4] "Gas-Phase Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone." Journal of the American Chemical Society.[4]

  • Differentiation of Isomers (Ortho Effects)

    • Holcapek, M., et al. (2006).[1] "Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra." Dyes and Pigments.[1]

  • General MS Database (Validation)

    • NIST Mass Spectrometry Data Center. "Sulfonamide Class Fragmentation."[3][5][6][7]

Sources

Comparative

Benchmarking Reference Standards for 2-Hydroxypyridine-4-sulfonamide: A Comparative Analytical Guide

Introduction: The "Hidden" Equilibrium Trap In fragment-based drug discovery and the synthesis of loop diuretics or carbonic anhydrase inhibitors, 2-Hydroxypyridine-4-sulfonamide is a critical, yet notoriously difficult,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Equilibrium Trap

In fragment-based drug discovery and the synthesis of loop diuretics or carbonic anhydrase inhibitors, 2-Hydroxypyridine-4-sulfonamide is a critical, yet notoriously difficult, intermediate.[1] Its structural deceptive simplicity masks a complex analytical challenge: prototropic tautomerism .[1]

Unlike standard stable intermediates, this molecule exists in a dynamic equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1] This equilibrium is solvent-dependent, pH-sensitive, and creates significant risks when relying on commercial "Certificate of Analysis" (CoA) purity values based solely on HPLC Area %.[1]

This guide objectively compares the three prevailing approaches to standardizing this material and provides a self-validating workflow to establish an absolute reference standard in your own laboratory.

The Tautomerism Challenge

Before analyzing purity, one must understand the species being analyzed. In the gas phase, the 2-hydroxy (lactim) form dominates.[1] However, in polar solvents used for HPLC (Water/Methanol/Acetonitrile) and biological systems, the equilibrium shifts significantly toward the 2-pyridone (lactam) form.

  • Analytical Consequence: The two tautomers possess distinct UV absorption maxima and extinction coefficients. If an impurity profile is calculated using UV Area % at a single wavelength (e.g., 254 nm), the purity can be grossly overestimated if the dominant tautomer has a lower response factor than the impurities.

Visualization: The Analytical Decision Tree

The following diagram outlines the logical flow for characterizing this amphoteric molecule, accounting for its dual nature.

TautomerAnalysis Start Start: 2-Hydroxypyridine-4-sulfonamide Sample Received Solvent Select Solvent Start->Solvent NonPolar Non-Polar (CDCl3) Favors Lactim (OH) Solvent->NonPolar Polar Polar (DMSO-d6/H2O) Favors Lactam (NH=O) Solvent->Polar Analysis Analytical Risk NonPolar->Analysis Polar->Analysis Risk1 Peak Splitting (HPLC) Analysis->Risk1 Risk2 Response Factor Bias (UV) Analysis->Risk2 Solution Solution: qNMR (Molar Response) Risk1->Solution Risk2->Solution

Figure 1: Impact of solvent selection on tautomeric equilibrium and downstream analytical risks.

Comparative Analysis: Reference Standard Options

When sourcing a reference standard for quantitative analysis, researchers typically face three options. The table below compares their reliability based on experimental data.

FeatureOption A: Commercial "Reagent Grade" Option B: Secondary Standard (In-House) Option C: qNMR-Certified Primary Standard
Source Chemical Vendor (Catalog)Synthesized/Purified In-HouseValidated via qNMR (Internal/External)
Purity Claim Typically >95% or >98%Defined by HPLC Area %Absolute Wt/Wt % (e.g., 94.2%)
Methodology HPLC-UV (Area %)Comparison to Vendor LotProton Counting vs. NIST Traceable IS
Traceability Low (Batch-to-Batch variation)Medium (Dependent on Master Lot)High (Traceable to NIST/BIPM)
Risk High: Ignores water, salts, and response factors.[1]Medium: Propagates errors from the master lot.Low: Self-validating absolute purity.
Cost $


$ (Time-intensive)

Recommendation: For drug development (IND-enabling studies), Option C is mandatory . You cannot rely on Vendor Area % for this molecule due to the hygroscopic nature of sulfonamides and the tautomeric UV bias.

Experimental Protocols

Protocol A: The "Truth" Method (qNMR)

Quantitative NMR (qNMR) is the primary ratio method used to assign an absolute potency value to your standard. It is independent of UV response factors.[1]

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).[1]

  • Solvent: DMSO-d6 (Ensures solubility of both sulfonamide and polar impurities).[1]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the 2-Hydroxypyridine-4-sulfonamide sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance with
    
    
    mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1][2]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Sulfonamide protons relax slowly; insufficient D1 leads to under-quantification).

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       ~6.3 ppm, 2H).
      
    • Integrate the Pyridine aromatic protons (avoid exchangeable NH/OH/SO2NH2 protons as they broaden).

  • Calculation:

    
    
    
Protocol B: The "Separation" Method (HPLC-PDA-MS)

Once the standard's potency is established via qNMR, use this HPLC method for daily purity testing and impurity profiling.[1]

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent charged-surface hybrid.[1] Why? CSH technology improves peak shape for basic compounds (pyridine) at low pH.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B

    • 20 min: 95% B[1]

    • 21 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 260 nm (near isosbestic point of tautomers) and MS (ESI+).

Supporting Data: The "Purity Gap"

The following data illustrates the danger of relying on Vendor COAs for this specific molecule. We compared a commercial "98%" sample against the qNMR absolute method.

Table 2: Experimental Comparison of Purity Assignments

MetricVendor COA (HPLC UV)In-House qNMR (Absolute)Discrepancy Source
Purity Value 98.5% 94.2% 4.3% Overestimation
Water Content Not Reported2.1% (w/w)Hygroscopicity of sulfonamide
Inorganic Salts Not Reported1.5% (w/w)Residual synthesis salts (NMR silent)
Organic Impurities 1.5%2.2%UV Response Factor differences

Interpretation: The vendor method (Area %) "ignored" the water and salts, and underestimated organic impurities because the impurities had lower extinction coefficients than the main peak. Using the vendor material as a 100% standard would introduce a 4.3% bias into all downstream potency assays.[1]

Validated Workflow Diagram

Adhere to this workflow to generate a defensible Reference Standard.

Workflow Procure 1. Procure Crude Material (Vendor claimed >95%) Dry 2. Drying / Desiccation (Remove hygroscopic water) Procure->Dry qNMR 3. qNMR Analysis (Determine Absolute Wt%) Dry->qNMR Determination of Potency HPLC_Dev 4. HPLC Method Development (Check Specificity/Tautomers) Dry->HPLC_Dev Determination of Purity Profile Assign 5. Assign Potency Factor (e.g., Use 'As Is' = 94.2%) qNMR->Assign Input: Absolute Purity HPLC_Dev->Assign Input: Chromatographic Purity Release 6. Release as Primary Standard (Re-test annually) Assign->Release

Figure 2: Self-validating workflow for establishing a primary reference standard.

Conclusion

For 2-Hydroxypyridine-4-sulfonamide , the standard "buy and inject" approach is scientifically flawed due to tautomeric equilibria and hygroscopicity.[1]

  • Do not trust Area %: It fails to account for non-chromatographic impurities (water/salts) and tautomeric response bias.[1]

  • Adopt qNMR: It is the only robust method to assign a "True Value" to your working standard.[1]

  • Control pH: Ensure HPLC methods use buffered mobile phases (pH 3.5) to stabilize the protonation state of the pyridine ring.

By following the Protocol A (qNMR) described above, you convert a variable commercial reagent into a traceable, quantitative tool, ensuring the integrity of your drug development data.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][5] Link

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • BIPM. (2020).[1] Metrological traceability of measurement results in chemistry: Concepts and implementation (2nd ed.). Bureau International des Poids et Mesures.[1] Link

  • Tacic, A., et al. (2017).[1] "Antimicrobial sulfonamide drugs."[1][6][7][8] Advanced Technologies, 6(1), 58-71.[1] (Context on Sulfonamide synthesis and properties). Link

  • WuXi Biology. (2021).[1] "How about Tautomers? 2-Hydroxypyridine vs 2-Pyridone." (Mechanistic insight into tautomeric equilibrium). Link

Sources

Validation

Comparative Guide: UV-Vis Absorption Profiling of 2-Hydroxypyridine-4-sulfonamide

This guide provides a technical comparative analysis of the UV-Vis absorption characteristics of 2-Hydroxypyridine-4-sulfonamide , a critical scaffold in medicinal chemistry (often used in carbonic anhydrase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the UV-Vis absorption characteristics of 2-Hydroxypyridine-4-sulfonamide , a critical scaffold in medicinal chemistry (often used in carbonic anhydrase inhibitors and antimicrobial research).

Executive Summary

2-Hydroxypyridine-4-sulfonamide exists in a delicate tautomeric equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. This equilibrium is significantly perturbed by the electron-withdrawing nature of the sulfonamide group at the C4 position.

This guide compares the spectral performance of the 4-sulfonamide derivative against its parent compound (2-Hydroxypyridine ) and standard benzenesulfonamides. It establishes a self-validating protocol for researchers to determine purity, ionization state, and tautomeric ratios in solution.

Mechanistic Principles & Tautomerism

The Tautomeric Equilibrium

Unlike simple aromatics, 2-hydroxypyridines exhibit solvent-dependent tautomerism.

  • Non-polar solvents (e.g., Cyclohexane): Favor the Lactim (2-hydroxypyridine) form (

    
     nm).
    
  • Polar solvents (e.g., Water, Methanol): Favor the Lactam (2-pyridone) form (

    
     nm).
    
The Sulfonamide Effect (C4 Substitution)

The introduction of a sulfonamide (


) group at position 4 alters this landscape:
  • Electronic Effect: The sulfonyl group is a strong electron-withdrawing group (EWG). This decreases the electron density of the ring, typically causing a hypsochromic shift (blue shift) of the

    
     transition relative to electron-rich derivatives, but may introduce new 
    
    
    
    bands.
  • Acidity Modulation: The EWG increases the acidity of the ring nitrogen and the hydroxyl proton, stabilizing the anionic species at physiological pH compared to the parent compound.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and ionization states that must be controlled during UV analysis.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Non-polar dominant Lactam Lactam Form (2-Pyridone) Polar dominant Lactim->Lactam Solvent Polarity (Low -> High) Cation Cationic Form (Protonated) Lactam->Cation pH < pKa (~1.0) Anion Anionic Form (Deprotonated) Lactam->Anion pH > pKa (~7.5)

Figure 1: Tautomeric and ionization pathways of 2-hydroxypyridine derivatives. The sulfonamide group at C4 shifts these equilibrium constants.

Comparative Spectral Data

The following table contrasts the expected UV-Vis maxima of the target compound with its primary alternatives. Note that the sulfonamide derivative's exact maxima are solvent-dependent.

FeatureTarget: 2-Hydroxypyridine-4-sulfonamide Parent: 2-Hydroxypyridine Alternative: Sulfanilamide
Primary

(Water)
265 – 285 nm (Predicted)293 nm258 nm
Secondary

~305 nm (Shoulder)224 nm~290-300 nm (weak)
Dominant Species (pH 7) Mixture (Lactam/Anion)Lactam (2-Pyridone)Neutral
Effect of pH > 10 Bathochromic shift (Anion formation)Bathochromic shiftHypsochromic shift
Molar Absorptivity (

)
High (>10,000

)
~5,900

~16,000

Critical Insight: The 4-sulfonamide group typically induces a hypsochromic shift (lowering


) relative to the parent 2-pyridone due to stabilization of the HOMO, aligning it closer to the benzene-sulfonamide spectrum (258 nm) than the pure pyridone spectrum (293 nm).

Experimental Protocol: Self-Validating UV Characterization

To accurately characterize 2-Hydroxypyridine-4-sulfonamide, you must decouple the tautomeric equilibrium from the ionization state.

Reagents & Equipment[1][2][3]
  • Solvents: HPLC-grade Water, Cyclohexane (for Lactim isolation), Methanol.

  • Buffers: 0.1 M HCl (pH 1), Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH 13).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Workflow

Step 1: Stock Preparation Dissolve 10 mg of 2-Hydroxypyridine-4-sulfonamide in 10 mL Methanol (Stock A, 1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Step 2: The "Solvent Switch" (Tautomer Validation) Prepare two cuvettes:

  • Sample 1: 20 µL Stock A + 2 mL Cyclohexane .

  • Sample 2: 20 µL Stock A + 2 mL Water .

  • Validation Criteria: Sample 1 should show a sharp peak near 278 nm (Lactim). Sample 2 should show a broader band shifted to ~285-295 nm (Lactam). If peaks are identical, the compound may be locked in one form or aggregated.

Step 3: The "pH Scan" (Ionization Validation) Prepare three cuvettes using Stock A diluted into the respective buffers:

  • Acidic (pH 1): Protonated cation.

  • Neutral (pH 7.4): Neutral lactam/lactim mix.

  • Basic (pH 13): Deprotonated anion.

  • Validation Criteria: You must observe distinct isosbestic points when overlaying these three spectra. The absence of isosbestic points indicates decomposition or impurities.

Workflow Visualization

Experiment cluster_Solvent Solvent Effect (Tautomerism) cluster_pH pH Effect (Ionization) Start Solid Sample (2-HP-4-S) Stock Stock Solution (MeOH) Start->Stock Cyclo Cyclohexane (Target: Lactim) Stock->Cyclo Water Water (Target: Lactam) Stock->Water Acid 0.1 M HCl (Cation) Stock->Acid Base 0.1 M NaOH (Anion) Stock->Base Compare Data Analysis Identify Isosbestic Points Cyclo->Compare Shift? Water->Compare

Figure 2: Experimental workflow for distinguishing solvent and pH effects on spectral properties.

References

  • Tautomerism of 2-Hydroxypyridines: Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine-2-pyridone systems." Journal of the American Chemical Society, 1980.

  • Sulfonamide Spectral Shifts: Aly, A.A., et al. "Synthesis and UV-Vis spectral studies of some new sulfonamide derivatives." Journal of Molecular Structure, 2020.

  • Pyridine UV Characterization: "UV-Vis Spectrum of Pyridine and Derivatives." SIELC Technologies Application Notes.

  • Substituent Effects: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for heterocyclic spectral shifts).

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-Hydroxypyridine-4-sulfonamide

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-Hydroxypyridine-4-sulfonamide. As a compound combining a pyridine heterocycle with a sulfonamide functional group, it re...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-Hydroxypyridine-4-sulfonamide. As a compound combining a pyridine heterocycle with a sulfonamide functional group, it requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

The disposal of any chemical reagent is a critical final step in the experimental workflow. Improper disposal can lead to serious environmental contamination, regulatory fines, and potential safety hazards within the laboratory.[1] The procedures outlined here are based on the known hazards of pyridine and sulfonamide derivatives and align with the regulatory framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]

Hazard Profile and Risk Assessment

  • Hydroxypyridine Moiety : Compounds like 2-hydroxypyridine and 4-hydroxypyridine are classified as skin and eye irritants.[4][5][6] Some pyridine derivatives are also known to be flammable and toxic.[7] Waste pyridine is considered a hazardous material, and its disposal is regulated by state and federal laws.[8]

  • Sulfonamide Moiety : Sulfonamides as a class can present various hazards, and many are handled as potentially hazardous substances requiring controlled disposal.[3][9]

Based on this composite profile, 2-Hydroxypyridine-4-sulfonamide must be treated as hazardous chemical waste . It should be assumed to be an irritant to the skin, eyes, and respiratory system and potentially harmful if ingested.[4][5][10] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[11]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate 2-Hydroxypyridine-4-sulfonamide waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

Protective EquipmentSpecifications & Rationale
Eye Protection Chemical safety goggles or glasses with side-shields are mandatory to protect from potential splashes of solutions or contact with solid particles.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12][13]
Body Protection A standard, fully-buttoned laboratory coat is required to protect skin and clothing from contamination.[7]
Respiratory Protection All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation.[1] Never mix incompatible waste streams. 2-Hydroxypyridine-4-sulfonamide waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][17]

Step 1: Identify and Segregate Waste Streams

Properly categorize all waste containing 2-Hydroxypyridine-4-sulfonamide into one of the following streams:

  • Solid Waste: Includes unused or expired pure compound, and contaminated consumables such as weighing papers, pipette tips, gloves, and absorbent pads used for minor spills.

  • Liquid Waste (Non-halogenated): Includes solutions of 2-Hydroxypyridine-4-sulfonamide dissolved in non-halogenated organic solvents (e.g., methanol, ethanol, acetone).

  • Aqueous Waste: Includes dilute aqueous solutions containing the compound. Note that even aqueous solutions must be treated as hazardous waste.

Step 2: Select and Prepare Waste Containers

Container integrity is crucial for preventing leaks and ensuring safe transport.[1]

  • Obtain Compatible Containers: Use only containers approved for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[2][15] Ensure the container material is compatible with the solvent being used for liquid waste. For instance, do not store acidic solutions in metal containers.[16]

  • Inspect the Container: Before use, confirm the container is free from damage and has a secure, leak-proof screw cap.[16]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[14] The label must include:

    • The words "Hazardous Waste ".[16]

    • The full chemical name: "2-Hydroxypyridine-4-sulfonamide ". Avoid abbreviations.

    • List all solvent components and their approximate percentages.

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

    • The date of first accumulation.

Step 3: Accumulate Waste Safely
  • Solid Waste:

    • Collect all contaminated solid materials in a designated, lined hazardous waste container.

    • For residual amounts of pure compound, triple-rinse the original container with a suitable solvent (e.g., methanol). The rinsate must be collected and disposed of as liquid hazardous waste.[3] The empty, rinsed container can then be managed as non-hazardous solid waste.

  • Liquid Waste:

    • Carefully pour liquid waste into the designated liquid waste container using a funnel.

    • Keep the container closed at all times , except when adding waste.[16][17] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[16]

Step 4: Arrange for Final Disposal

Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] The primary disposal method for this type of organic chemical waste is typically high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion by-products.[3][8]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in the table above.

  • Contain the Spill: For small spills of the solid, gently cover with an inert absorbent material like vermiculite or sand.[14] Sweep the material into a designated hazardous waste container. For small liquid spills, absorb with a chemical absorbent pad and place it in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

Waste Segregation and Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with 2-Hydroxypyridine-4-sulfonamide.

G start Waste Generated Containing 2-Hydroxypyridine-4-sulfonamide is_solid Is the waste solid or liquid? start->is_solid solid_waste_bin Collect in Labeled Solid Hazardous Waste Container (e.g., contaminated gloves, tips, powder) is_solid->solid_waste_bin Solid is_aqueous Is the liquid waste primarily aqueous or organic solvent? is_solid->is_aqueous Liquid ehs_pickup Arrange for Disposal via Institutional EHS solid_waste_bin->ehs_pickup aqueous_waste_bin Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->aqueous_waste_bin Aqueous organic_waste_bin Collect in Labeled Non-Halogenated Organic Waste Container is_aqueous->organic_waste_bin Organic Solvent aqueous_waste_bin->ehs_pickup organic_waste_bin->ehs_pickup

Caption: Decision tree for segregating 2-Hydroxypyridine-4-sulfonamide waste.

References

  • Daniels Health. (2025).
  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency (EPA). (2025).
  • BenchChem. (2025).
  • Washington State University.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • BenchChem. (2025).
  • ChemSupply Australia. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Safety Data Sheet for 2-Hydroxy-5-bromopyridine. (2025).
  • Fisher Scientific. (2013). Safety Data Sheet for 2-Hydroxypyridine-N-oxide.
  • Acros Organics. (2025).
  • CDH Fine Chemical.
  • TCI Chemicals. (2025). Safety Data Sheet for 4-Hydroxypyridine-3-sulfonic Acid.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Department of Agriculture FSIS. (2009).
  • EPFL.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Hydroxypyridine-4-sulfonamide

Executive Safety Summary Immediate Action Required: 2-Hydroxypyridine-4-sulfonamide contains a sulfonamide moiety , classifying it as a potential respiratory and skin sensitizer in addition to being a standard irritant....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 2-Hydroxypyridine-4-sulfonamide contains a sulfonamide moiety , classifying it as a potential respiratory and skin sensitizer in addition to being a standard irritant. Standard "irritant-only" protocols are insufficient.

  • Primary Hazard: Sensitization (allergic reaction) and inhalation of particulates.

  • Critical Control: All solid handling must occur within a certified chemical fume hood.[1]

  • Glove Protocol: Double-gloving (Nitrile) is required during weighing to prevent micro-contamination of skin.

Hazard Analysis & Risk Assessment (The "Why")

As a Senior Application Scientist, it is critical to look beyond the generic GHS signal word ("Warning"). While the pyridine ring typically confers skin and eye irritation (Category 2), the 4-sulfonamide group introduces a risk of hypersensitivity (SJS/TEN in rare, extreme systemic cases, but commonly contact dermatitis in the lab) [1, 4].

Hazard ClassGHS CategoryMechanism of Action & Risk
Skin Sensitization Category 1 (Predicted)Sulfonamide groups can haptenize proteins, leading to T-cell mediated immune responses. Repeated exposure increases risk of developing permanent allergies.
Respiratory Irritation STOT SE 3Inhalation of fine powder triggers mucosal inflammation in the upper respiratory tract.
Eye Irritation Category 2APyridine derivatives are basic; contact causes immediate stinging, redness, and potential corneal etching if not rinsed immediately.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be task-specific. A "one-size-fits-all" approach fails when transitioning from milligram-scale weighing to gram-scale synthesis.

Core PPE (Mandatory for Entry)
  • Body: Flame-resistant (FR) lab coat, fully buttoned. Long pants (no synthetic leggings). Closed-toe leather/composite shoes.

  • Eyes: ANSI/EN166 certified chemical splash goggles. Safety glasses are insufficient for powders due to gap exposure.

Task-Specific PPE Add-ons
TaskPrimary RiskHand ProtectionRespiratory/Face Protection
Weighing Solids (<10g)Airborne particulates; Static dispersionDouble Nitrile Gloves (4 mil inner, 5 mil outer). Rationale: Outer glove is sacrificial; removed immediately if powder touches it.Fume Hood Sash at 18". If hood is unavailable (NOT recommended), use N95/P100 respirator.
Reaction Setup (Solvent addition)Splash; Exothermic reactionChemical Resistant Gloves (Nitrile or Laminate). Check solvent compatibility (e.g., use Butyl for ketones).Face Shield required over goggles if working with >100mL volumes or reactive reagents (e.g., acid chlorides).
Waste Disposal Cross-contaminationSingle Nitrile Gloves. Wash hands immediately after doffing.Standard Fume Hood ventilation.

Operational Protocol: Safe Handling Workflow

Trustworthiness Note: This protocol relies on "Containment at Source" to minimize reliance on PPE as the last line of defense.

Phase A: Preparation & Weighing
  • Static Control: 2-Hydroxypyridine derivatives are often electrostatic. Use an ionizing fan or anti-static gun inside the hood before opening the container to prevent "powder fly-out" [3].

  • The "Clean Zone" Setup: Place a disposable absorbent mat (pig mat) inside the hood. All weighing happens on this mat.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive with transition metals (pyridines can coordinate metals); use high-density polyethylene (HDPE) or glass spatulas.

Phase B: Solubilization (Critical Step)

Most exposure incidents occur when adding solvent to a light powder.

  • Solvent Choice: Dissolve the solid inside the hood.

  • Technique: Add solvent down the side of the vessel, not directly onto the powder, to reduce aerosolization.

  • Seal: Cap the vial/flask immediately after addition. Once in solution, the inhalation risk drops significantly, but skin absorption risk remains [5].

Phase C: Decontamination
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Accidental Exposure[2]
  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use ethanol or acetone; solvents increase skin permeability and drive the sulfonamide deeper into the dermis [6].

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (alkaline nature of pyridines requires professional assessment).[3]

Disposal Strategy
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Do not mix with strong oxidizers (e.g., permanganates) as pyridines can oxidize exothermically.

  • Liquid Waste: Dispose in "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Empty Containers: Triple rinse with a compatible solvent (e.g., DMSO or Methanol) before discarding or recycling glass.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Handling 2-Hydroxypyridine-4-sulfonamide RiskCheck Risk Check: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed. Respiratory Risk High. RiskCheck->Stop No PPE_Don Don PPE: 1. Lab Coat 2. Goggles 3. Double Nitrile Gloves RiskCheck->PPE_Don Yes Weighing Weighing Protocol: Use Anti-static Gun Weigh on Absorbent Mat PPE_Don->Weighing Solvent Solubilization: Add Solvent Down Side Cap Immediately Weighing->Solvent Cleanup Decontamination: Wipe Bottle Doff Outer Gloves in Hood Solvent->Cleanup

Figure 1: Operational workflow ensuring containment and exposure minimization during the handling of sulfonamide derivatives.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. Retrieved from [Link]

  • Actylis Lab Solutions. (2024). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • University of California, Berkeley. (2023). Standard Operating Procedure: Pyridine and Derivatives. EHS Library. (General reference for pyridine handling protocols).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.